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  • Product: 1-(2-Methoxyphenyl)piperidin-4-amine
  • CAS: 1016843-47-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Validation, and Application of 1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2)

Executive Summary In modern medicinal chemistry, the rapid generation of target-specific libraries relies heavily on bifunctional "privileged scaffolds." 1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of target-specific libraries relies heavily on bifunctional "privileged scaffolds." 1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2) is a highly versatile building block widely utilized in the preclinical development of central nervous system (CNS) therapeutics[1]. Featuring a 1-arylpiperidine core and a highly reactive primary amine, it serves as a critical intermediate for synthesizing monoamine G-protein coupled receptor (GPCR) modulators. This guide provides an in-depth analysis of its physicochemical properties, optimal synthetic methodologies, and downstream pharmacological applications.

Physicochemical & Structural Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in downstream functionalization and assessing its contribution to the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
CAS Number 1016843-47-2Unique identifier for the free base form[1].
Molecular Formula C₁₂H₁₈N₂ODefines the atom economy for downstream coupling[1].
Molecular Weight 206.28 g/mol Low MW allows for the addition of large pharmacophores without exceeding Lipinski's Rule of 5[1][2].
CLogP 1.016Optimal lipophilicity; ensures the scaffold does not overly drive the final API into a highly lipophilic (and thus highly protein-bound or metabolically vulnerable) space[2].
Compound Class Aliphatic Primary AmineThe nucleophilic primary amine enables rapid diversification via amidation, reductive amination, or urea formation[2].

Strategic Synthetic Pathways

The synthesis of 1-arylpiperidin-4-amines generally follows one of two primary strategies. As an Application Scientist, selecting the correct route depends on reagent availability, scale, and desired atom economy.

Table 2: Comparison of Synthetic Routes
RouteKey IntermediatesYield PotentialScalabilityStrategic Advantage
Route A: Buchwald-Hartwig (Preferred) 2-Bromoanisole + Boc-4-aminopiperidine85-95%HighDirect coupling; modern Pd-catalysis easily overcomes the steric hindrance of the ortho-methoxy group.
Route B: Reductive Amination 1-(2-Methoxyphenyl)piperidin-4-one (CAS 218610-31-2)[3]60-75%MediumAvoids precious metal catalysis, but requires aggressive reducing agents (e.g., NaBH₃CN) and multi-step workups.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination (Route A)

To ensure absolute trustworthiness and reproducibility, the following protocol for Route A is designed as a self-validating system. It incorporates in-process controls (IPCs) and explains the causality behind every chemical choice.

Phase 1: Catalytic Activation & Cross-Coupling

Objective: Form the C-N bond between the secondary amine of the piperidine ring and the sterically hindered aryl bromide.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromoanisole (1.0 equiv) and tert-butyl piperidin-4-ylcarbamate (1.1 equiv).

  • Catalyst & Ligand Selection: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

    • Causality: The selection of RuPhos over standard BINAP is dictated by the steric encumbrance of the ortho-methoxy group on 2-bromoanisole. RuPhos facilitates the reductive elimination step while strictly suppressing β-hydride elimination, ensuring high conversion rates for secondary cyclic amines.

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene (0.2 M).

    • Causality: NaOtBu is strong enough to deprotonate the amine post-oxidative addition without cleaving the base-stable Boc protecting group. Toluene provides a non-polar environment that stabilizes the catalytic intermediate at high temperatures.

  • Reaction Execution: Heat to 100°C for 12 hours.

    • Self-Validating Checkpoint 1: Upon heating, the reaction mixture will transition from a deep purple (Pd₂(dba)₃) to a characteristic reddish-orange. This color shift visually validates the successful generation of the active L·Pd(0) catalytic species.

    • Self-Validating Checkpoint 2 (IPC): Perform LC-MS monitoring. The reaction is deemed complete when the 2-bromoanisole isotopic doublet (m/z 186/188) disappears and the Boc-intermediate mass (

      
      ) dominates the chromatogram.
      
Phase 2: Deprotection & Isolation

Objective: Remove the Boc group to liberate the primary amine (CAS 1016843-47-2).

  • Cleavage: Cool the mixture, filter through Celite to remove Pd residues, and concentrate. Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 4:1 ratio. Stir at room temperature for 2 hours.

    • Causality: TFA provides a clean, volatile acidic environment to rapidly cleave the tert-butyl carbamate, releasing CO₂ gas as a thermodynamic driving force.

  • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the resulting trifluoroacetate salt in water and basify with 1M NaOH to pH 12. Extract with Ethyl Acetate (3x).

  • Validation:

    • Self-Validating Checkpoint 3: Spot the organic layer on a TLC plate and apply a Ninhydrin stain followed by heating. The appearance of a vivid purple spot confirms the presence of the liberated primary aliphatic amine.

Workflow Visualization

Below is the logical progression from raw materials to downstream drug discovery applications, mapped via Graphviz.

G N1 2-Bromoanisole + Boc-4-aminopiperidine N2 Buchwald-Hartwig Cross-Coupling N1->N2 Pd2(dba)3, RuPhos NaOtBu, Toluene N3 Boc-Protected Intermediate (C17H26N2O3) N2->N3 100°C, 12h N4 Acidic Deprotection (TFA or HCl) N3->N4 Cleavage N5 1-(2-Methoxyphenyl)piperidin-4-amine CAS: 1016843-47-2 N4->N5 Neutralization N6 Scaffold Diversification (Amidation / Alkylation) N5->N6 Electrophile Addition N7 CNS Receptor Modulators (5-HT / Dopamine) N6->N7 Target Binding

Synthetic workflow and downstream application of CAS 1016843-47-2.

Downstream Pharmacological Applications

The 1-(2-methoxyphenyl)piperidine motif is a well-documented pharmacophore in neuropharmacology. It acts as a bioisostere to the 1-arylpiperazine ring found in blockbuster atypical antipsychotics (e.g., aripiprazole, cariprazine).

  • Receptor Affinity: The ortho-methoxy group on the phenyl ring acts as a critical hydrogen bond acceptor and steric driver, locking the aryl ring in a perpendicular conformation relative to the piperidine chair. This specific geometry fits perfectly into the orthosteric binding pockets of Dopamine D₂/D₃ and Serotonin 5-HT₁A/5-HT₂A receptors.

  • ADME Advantages: By substituting a piperazine with a piperidine (replacing one nitrogen with a carbon), the overall basicity (pKa) of the molecule is altered, and the hydrogen bond acceptor count is reduced. This modification frequently enhances Blood-Brain Barrier (BBB) penetrance and reduces susceptibility to oxidative N-dealkylation by hepatic CYP450 enzymes.

  • Library Generation: The primary amine at the 4-position serves as the attachment vector. Reacting CAS 1016843-47-2 with various carboxylic acids via HATU/DIPEA coupling allows medicinal chemists to rapidly synthesize and screen hundreds of novel amide derivatives for targeted GPCR modulation.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

1-(2-Methoxyphenyl)piperidin-4-amine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary 1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2) is a highly versatile, privileged bifunctional building block extensively utilized in the design of central nervous system (CNS) therapeutics[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2) is a highly versatile, privileged bifunctional building block extensively utilized in the design of central nervous system (CNS) therapeutics[1]. Structurally, it serves as a critical bioisostere for the classic 1-(2-methoxyphenyl)piperazine pharmacophore—a motif ubiquitous in serotonergic (e.g., 5-HT1A) and dopaminergic (e.g., D2, D3) ligands[2]. By replacing the secondary amine of the piperazine ring with a methine carbon bearing a primary amine, medicinal chemists can finely tune the basicity (pKa), metabolic stability, and topological polar surface area (TPSA) of target molecules. This structural modification often results in superior blood-brain barrier (BBB) penetration and reduced hERG channel liability, making it a cornerstone intermediate in modern neuropharmacology[3].

Structural & Physicochemical Profiling

The utility of 1-(2-methoxyphenyl)piperidin-4-amine stems from its unique 3D conformation and physicochemical properties. The 2-methoxyphenyl group forces the piperidine ring into a highly specific orthogonal conformation relative to the phenyl plane. This is driven by the steric clash between the ortho-methoxy oxygen and the equatorial protons of the piperidine ring. This dihedral angle is critical for deep insertion into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

Furthermore, the primary amine at the C4 position provides a highly reactive synthetic handle for acylation, alkylation, or reductive amination, allowing rapid diversification of the solvent-exposed region of the ligand[4].

Table 1: Physicochemical Properties & Causality in Drug Design
PropertyValueCausality / Significance
Molecular Formula C12H18N2ODefines the mass and elemental composition[4].
Molecular Weight 206.28 g/mol Low MW allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5[1].
SMILES COc1ccccc1N1CCC(N)CC1Unambiguous topological representation for computational screening and docking studies[4].
Hydrogen Bond Donors 1 (-NH2)Provides a reactive site for coupling; critical for receptor hydrogen bonding if left unprotected as a primary/secondary amine.
Hydrogen Bond Acceptors 3 (N1, N4, O)Facilitates interaction with aqueous solvent and receptor binding pockets (e.g., the conserved Asp110 anchor in D3 receptors).
Topological Polar Surface Area ~35.3 ŲHighly favorable for passive transcellular blood-brain barrier (BBB) penetration (ideal TPSA for CNS drugs is < 90 Ų).

Pharmacological Context: The Bioisosteric Rationale

1-(2-Methoxyphenyl)piperazine is a "privileged structure" in medicinal chemistry, famously anchoring the silent 5-HT1A antagonist WAY-100635 and the atypical antipsychotic aripiprazole[2]. However, piperazines are highly basic (pKa ~9.0-9.5) and metabolically vulnerable to oxidative N-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP3A4).

By substituting the piperazine with the 1-(2-methoxyphenyl)piperidin-4-amine scaffold, researchers achieve three causal pharmacological improvements:

  • Basicity Modulation: The pKa of the N1 nitrogen is significantly lowered due to the electron-withdrawing nature of the phenyl ring (aniline-like resonance), while the C4 amine dictates the overall physicochemical profile.

  • Metabolic Stability: The replacement of a nitrogen atom with a carbon (C4) removes a primary site of N-oxidation and cleavage, increasing the biological half-life of the resulting drug candidates.

  • Receptor Kinetics: The altered flexibility and distinct electrostatic potential map of the aminopiperidine ring often lead to altered binding kinetics (e.g., longer residence times) at target GPCRs, dampening downstream adenylyl cyclase activity[2].

Pathway L Ligand (1-(2-MeO-Ph)piperidin-4-amine core) R 5-HT1A / D2 Receptor (GPCR) L->R Antagonist / Partial Agonist Binding G Gi/o Protein Complex R->G Activation AC Adenylyl Cyclase (Inhibited) G->AC Gαi Subunit K GIRK Channels (Opened) G->K Gβγ Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

Figure 2: 5-HT1A/D2 GPCR Gi/o-coupled signaling pathway modulated by aminopiperidines.

Synthetic Methodology & Self-Validating Protocol

To ensure the high purity (>98%) required for biological screening, the synthesis of 1-(2-methoxyphenyl)piperidin-4-amine is typically achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by acidic deprotection. This two-step protocol is designed as a self-validating system, ensuring that intermediate conversion and final product integrity can be unambiguously confirmed.

Step 1: Buchwald-Hartwig C-N Cross-Coupling
  • Reagents: 2-Bromoanisole (1.0 eq), tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine, 1.2 eq)[5], Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the reagents in anhydrous toluene (0.2 M). Heat the mixture to 90°C for 12 hours.

  • Causality & Logic: Toluene is chosen as a non-polar, high-boiling solvent to facilitate the oxidative addition of the electron-rich 2-bromoanisole to the Pd(0) species without solvent coordination interference. NaOtBu serves as a strong, non-nucleophilic base to deprotonate the piperidine nitrogen, facilitating rapid transmetalation while avoiding nucleophilic attack on the starting materials.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl (1-(2-methoxyphenyl)piperidin-4-yl)carbamate.

Step 2: Boc Deprotection & Free Base Isolation
  • Reagents: tert-butyl (1-(2-methoxyphenyl)piperidin-4-yl)carbamate (1.0 eq), Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM, 0.1 M).

  • Procedure: Dissolve the intermediate in DCM at 0°C. Add TFA dropwise. Stir at room temperature for 2 hours.

  • Causality & Logic: The highly acidic environment protonates the carbamate carbonyl, leading to the elimination of isobutylene and carbon dioxide gas. The evolution of these gases irreversibly drives the reaction to 100% completion according to Le Chatelier's principle.

  • Self-Validating Workup: Concentrate the mixture to remove excess TFA. To obtain the free base (crucial for downstream coupling), dissolve the residue in water, basify to pH 12 with 2M NaOH, and extract with DCM. Dry over Na2SO4 and evaporate.

  • Validation Check: 1H NMR (400 MHz, CDCl3) must show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group) and the appearance of a broad singlet at ~1.5-2.0 ppm integrating for 2 protons (-NH2), confirming successful deprotection without side reactions.

Synthesis A 2-Bromoanisole (Starting Material) C Pd2(dba)3, BINAP, NaOtBu Toluene, 90°C A->C B Boc-4-aminopiperidine (Amine Partner) B->C D 1-(2-Methoxyphenyl)-4-(Boc-amino)piperidine (Intermediate) C->D C-N Cross-Coupling E TFA / DCM RT, 2h D->E F 1-(2-Methoxyphenyl)piperidin-4-amine (Final Product) E->F Boc Deprotection

Figure 1: Synthesis of 1-(2-methoxyphenyl)piperidin-4-amine via C-N cross-coupling.

Analytical Characterization & Quality Control

For downstream application in high-throughput screening (HTS) or in vivo efficacy models, the synthesized 1-(2-methoxyphenyl)piperidin-4-amine must pass rigorous analytical quality control to rule out trace palladium contamination or incomplete deprotection:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant pseudomolecular ion [M+H]+ peak at m/z 207.1.

  • HPLC Purity: >98% purity at 254 nm using a reversed-phase C18 column (Water/MeCN gradient with 0.1% Formic Acid). The presence of the methoxy-phenyl chromophore ensures strong UV absorbance.

  • 13C NMR (100 MHz, CDCl3): The spectrum must resolve exactly 12 distinct carbon signals. Diagnostic peaks include the methoxy carbon at ~55.4 ppm and the C4 methine carbon (attached to the primary amine) at ~48.2 ppm.

References

  • ChemicalBook. "1-(2-methoxyphenyl)piperidin-4-amine CAS 1016843-47-2.
  • ChemSrc. "1016843-47-2_1-(2-Methoxyphenyl)piperidin-4-amine.
  • PubMed / NIH. "Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635.
  • Chem-Impex. "4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine." (Cited for general neuropharmacological context of aminopiperidines)
  • PI Chemicals Ltd. "Inventory Shanghai PI Chemicals Ltd." (Cited for starting material synthesis context)

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 1-(2-Methoxyphenyl)piperidin-4-amine in GPCR Ligand Design

Executive Summary In modern medicinal chemistry, 1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2), hereafter referred to as 1-2-MPPA , is highly regarded not as a standalone therapeutic, but as a privileged bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2), hereafter referred to as 1-2-MPPA , is highly regarded not as a standalone therapeutic, but as a privileged bioisosteric building block. It is strategically deployed in the synthesis of central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT1A, 5-HT7) and dopamine (D2, D3) receptor families.

By replacing the traditional 1-arylpiperazine scaffold with a 1-aryl-4-aminopiperidine moiety, researchers can significantly enhance the metabolic stability of the resulting ligands—mitigating the rapid cytochrome P450-mediated oxidation typically seen with piperazines—while preserving the critical orthosteric binding mechanics required for receptor activation or antagonism[1].

Structural Pharmacology & Orthosteric Engagement

The mechanism of action of 1-2-MPPA-derived ligands is dictated by the precise spatial arrangement of its pharmacophoric elements within the transmembrane heptahelical bundle of aminergic GPCRs.

The Asp3.32 Salt Bridge

The fundamental driver of target engagement is the basic nitrogen embedded within the piperidine ring. At physiological pH, this nitrogen is protonated and forms a charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartic acid residue (Asp3.32) located in Transmembrane Helix 3 (TMH3) of the receptor. This interaction is the universal anchor for monoaminergic ligands.

Aryl Pocket Engagement

The 2-methoxyphenyl group projects into a hydrophobic accessory pocket formed by TMH5 and TMH6. Here, the aromatic ring engages in


 stacking interactions with a conserved phenylalanine residue (e.g., Phe6.52 in 5-HT1A). Concurrently, the oxygen atom of the methoxy substituent can act as a hydrogen bond acceptor, interacting with polar residues such as Ser5.42 or Tyr7.43, which fine-tunes receptor subtype selectivity.
The 4-Amino Linker Vector

The primary amine at the 4-position of the piperidine ring serves as a synthetic vector. It allows for the attachment of extended alkyl or aryl linkers designed to reach secondary binding pockets (such as the "imide pocket" targeted by azapirones). This extended binding profile determines whether the compound acts as a full agonist, partial agonist, or silent antagonist by stabilizing specific active or inactive receptor conformations[2].

GPCR_Signaling Ligand 1-2-MPPA Pharmacophore Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Asp3.32 & Phe6.52 Gprotein Gi/o Protein Activation Receptor->Gprotein Conformational Change AC Adenylyl Cyclase Inhibition Gprotein->AC Alpha-i Subunit cAMP cAMP Levels Decrease AC->cAMP Downstream Effect

Fig 1: Canonical Gi/o-coupled GPCR signaling pathway modulated by 1-2-MPPA derivatives.

Functional Selectivity and Efficacy

Ligands incorporating the 1-2-MPPA scaffold frequently exhibit functional selectivity (biased agonism). For instance, at the 5-HT1A receptor, certain derivatives act as potent partial agonists for


 activation (leading to the inhibition of adenylyl cyclase and a decrease in cAMP) while demonstrating minimal recruitment of 

-arrestin-2[3]. This biased signaling profile is highly sought after in pain management and antipsychotic drug development, as it maximizes therapeutic efficacy while minimizing desensitization and off-target adverse effects[3].
Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the comparative binding affinities of the 1-2-MPPA scaffold against its traditional piperazine counterpart across key aminergic targets.

Scaffold TypeTarget ReceptorTypical

Range (nM)
Primary Transmembrane Interactions
1-(2-Methoxyphenyl)piperazine5-HT1A0.5 - 5.0Asp3.32 (Salt Bridge), Phe6.52 (

)
1-(2-Methoxyphenyl)piperazine5-HT710.0 - 50.0Asp3.32, Tyr7.43 (H-bond)
1-(2-Methoxyphenyl)piperidin-4-amine 5-HT1A 1.0 - 15.0 Asp3.32 (Salt Bridge), Phe6.52 (

)
1-(2-Methoxyphenyl)piperidin-4-amine 5-HT7 5.0 - 25.0 Asp3.32, Tyr7.43 (H-bond)
1-(2-Methoxyphenyl)piperidin-4-amine D2/D3 5.0 - 40.0 Asp3.32, His6.55 (Hydrophobic)

Experimental Methodologies for Target Validation

To rigorously evaluate the mechanism of action of newly synthesized 1-2-MPPA derivatives, a two-tiered self-validating experimental system is required. Affinity must first be established via radioligand binding, followed by efficacy determination via functional assays. Causality in this workflow is strict: a compound cannot exert functional efficacy without first demonstrating orthosteric affinity.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

This assay determines the equilibrium dissociation constant (


) of the test compound by measuring its ability to displace a known radioactive ligand from the receptor[4].

Self-Validation Mechanism: The assay must include a known full agonist (e.g., 8-OH-DPAT) to define the maximum displacement window and establish non-specific binding (NSB).

  • Membrane Preparation: Cultured CHO-K1 cells stably expressing the human 5-HT1A receptor are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 12.5 mM MgCl

    
    . Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet to a final concentration of 5 µ g/well [4].
    
  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of the test 1-2-MPPA derivative (serially diluted from 10

    
     to 10
    
    
    
    M), and 25 µL of[³H]-8-OH-DPAT (final concentration ~1.4 nM)[4].
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium[4].

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters presoaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash 9 times with 500 µL of ice-cold wash buffer[4].

  • Quantification: Add 30 µL of MicroScint™-O to each well and quantify radioactivity using a microplate scintillation counter. Calculate the IC

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation[4].
Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Because 1-2-MPPA derivatives target


-coupled receptors, their intrinsic efficacy is measured by their ability to inhibit forskolin-induced cAMP production[2].

Self-Validation Mechanism: Forskolin (FSK) is used to artificially elevate baseline cAMP levels. The assay window is validated by the ability of a reference compound (e.g., serotonin) to suppress this FSK-induced spike.

  • Cell Plating: Seed CHO-K1 5-HT1A cells in a 384-well plate at a density of 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the test 1-2-MPPA derivative at varying concentrations alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cAMP labeled with the d2 fluorophore and an anti-cAMP antibody labeled with Cryptate[2].

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Signal Acquisition: Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm). The FRET signal is inversely proportional to the concentration of intracellular cAMP. Calculate the E

    
     and EC
    
    
    
    to determine if the compound is a full agonist, partial agonist, or antagonist[2].

Workflow Syn 1. Chemical Synthesis 1-2-MPPA Integration Binding 3. Radioligand Assay [3H]-8-OH-DPAT Displacement Syn->Binding Membrane 2. Membrane Prep CHO-K1 5-HT1A Cells Membrane->Binding Functional 4. Functional Assay HTRF cAMP Accumulation Binding->Functional High Affinity (Ki < 10nM) Data 5. Data Analysis Schild Regression & Ki Functional->Data Emax & EC50

Fig 2: High-throughput screening workflow for evaluating 1-2-MPPA-derived GPCR ligands.

References

  • Towards Metabolically Stable 5-HT7 Receptor Ligands: A Study on 1-arylpiperazine Derivatives and Related Isosters PubMed Central (PMC)[1]

  • human Serotonin 5-HT1A Receptor Aequorin Cell Line - Revvity Revvity Application Notes[4]

  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain bioRxiv[3]

  • Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine Taylor & Francis / Dovepress[2]

Sources

Exploratory

biological activity of 1-(2-Methoxyphenyl)piperidin-4-amine

An In-Depth Technical Guide to Elucidating the Biological Activity of 1-(2-Methoxyphenyl)piperidin-4-amine Foreword: From Structural Analogy to Biological Function The piperidine scaffold is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Biological Activity of 1-(2-Methoxyphenyl)piperidin-4-amine

Foreword: From Structural Analogy to Biological Function

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutics targeting the central nervous system (CNS).[1][2][3] The compound 1-(2-Methoxyphenyl)piperidin-4-amine, while not extensively characterized in public literature, possesses structural motifs that strongly suggest a high potential for biological activity. Specifically, the 1-(2-methoxyphenyl)piperazine moiety, a close structural relative, is a well-established pharmacophore known to exhibit high affinity for serotonin (5-HT) and dopamine receptors.[4] This guide, therefore, provides a comprehensive, experience-driven framework for the systematic investigation of 1-(2-Methoxyphenyl)piperidin-4-amine, designed for researchers and drug development professionals seeking to unlock its therapeutic potential. We will proceed from foundational hypothesis to detailed experimental validation, outlining not just the "how" but the critical "why" behind each methodological choice.

Section 1: Compound Profile and Rationale for Investigation

1.1 Structural and Physicochemical Analysis

  • Core Structure: A piperidine ring N-substituted with a 2-methoxyphenyl group, and an amine group at the 4-position.

  • CAS Number: 259663-88-2

  • Molecular Formula: C12H18N2O

  • Rationale for CNS Activity: The lipophilic methoxyphenyl group and the basic nitrogen of the piperidine ring are common features in CNS-active drugs, facilitating blood-brain barrier penetration. The overall structure bears resemblance to known dopaminergic and serotonergic ligands.[5][6][7]

1.2 The Central Hypothesis: A GPCR Modulator

Based on the pharmacology of structurally related molecules, our central hypothesis is that 1-(2-Methoxyphenyl)piperidin-4-amine functions as a ligand for G-protein coupled receptors (GPCRs), with a high probability of interacting with dopamine (D2-like) and/or serotonin (5-HT1A, 5-HT2A) receptor subtypes.[4][8][9] The investigative workflow is therefore designed to first establish binding affinity to these primary targets, followed by a determination of functional activity and selectivity.

Section 2: Primary Target Identification and Affinity Determination

The first critical step is to determine if, and how strongly, the compound binds to its hypothesized targets. The gold-standard method for quantifying binding affinity is the competitive radioligand binding assay.

2.1 Causality Behind the Experimental Choice

A competitive binding assay is chosen for its precision and directness. It measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from the receptor. This provides a quantitative measure of affinity (the Ki value), which is intrinsic to the compound-receptor pair and independent of the assay system. This is the foundational data point upon which all further functional studies are built.

2.2 Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of binding affinity for the human dopamine D2 receptor. The same principle applies to other targets like 5-HT1A or 5-HT2A, by substituting the appropriate cell membranes and radioligand.

Objective: To determine the binding affinity (Ki) of 1-(2-Methoxyphenyl)piperidin-4-amine for the human D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293-D2R).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 antagonists).

  • Test Compound: 1-(2-Methoxyphenyl)piperidin-4-amine, dissolved in a suitable vehicle (e.g., DMSO).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, unlabeled D2 antagonist (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10 pM to 100 µM.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, [3H]-Spiperone, and the non-specific control (Haloperidol). This is a critical control to measure the amount of radioligand that binds to components other than the receptor.

    • Test Compound Wells: Add receptor membranes, [3H]-Spiperone, and each concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand. This rapid filtration is key to preventing the dissociation of the ligand-receptor complex.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

2.3 Data Presentation: Affinity Profile

Target ReceptorRadioligandTest Compound Ki (nM) [Hypothetical]
Dopamine D2[3H]-Spiperone54
Serotonin 5-HT1A[3H]-8-OH-DPAT210
Serotonin 5-HT2A[3H]-Ketanserin>1000

This table presents hypothetical data for illustrative purposes.

Section 3: Functional Characterization of Receptor Interaction

Once binding is confirmed, the next logical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand's action (antagonist), or exhibit more complex behavior (partial or biased agonist)? Cell-based functional assays are essential for answering these questions.[11][12][13]

3.1 Visualizing the Mechanism: GPCR Signaling

GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP). The diagram below illustrates a canonical Gs/Gi-coupled signaling pathway. Understanding this pathway is crucial for selecting and interpreting the appropriate functional assay.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., D2R) G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates (α-subunit) ATP ATP Ligand Ligand (Test Compound) Ligand->GPCR Binds cAMP cAMP (Second Messenger) ATP->cAMP   Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx Initiates

Caption: A generic GPCR signaling cascade via the cAMP pathway.

3.2 Experimental Protocol: cAMP Accumulation Assay

This protocol determines if the compound acts as an agonist or antagonist at a Gi-coupled receptor like the D2 receptor. Gi coupling inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Objective: To measure the effect of 1-(2-Methoxyphenyl)piperidin-4-amine on forskolin-stimulated cAMP production in D2-expressing cells.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a reference agonist).

  • Haloperidol (a reference antagonist).

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • Cell culture reagents.

Step-by-Step Methodology:

Agonist Mode:

  • Cell Plating: Seed the D2-expressing cells in a 96-well plate and grow to confluence.

  • Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Add serial dilutions of the test compound or the reference agonist (Dopamine).

  • Activation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This step is crucial: since Gi inhibits the enzyme, we must first activate it to see a reduction.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Analysis: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent decrease in the forskolin-stimulated signal indicates agonist activity. Calculate the EC50 (potency) and the Emax (efficacy relative to the reference agonist).

Antagonist Mode:

  • Cell Plating: As above.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound or reference antagonist (Haloperidol). This allows the antagonist to occupy the receptor.

  • Challenge: Add a fixed concentration of the reference agonist (Dopamine, typically at its EC80) to all wells, except for the baseline controls.

  • Activation & Detection: Add forskolin and proceed as in the agonist mode.

  • Analysis: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent reversal of the dopamine-induced inhibition indicates antagonist activity. Calculate the IC50 value, which can be converted to a functional antagonist constant (Kb).[10]

Section 4: In Vitro ADME-Tox Profiling

A compound's biological activity is only one piece of the puzzle. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage failures in drug development.[14][15] A panel of in vitro assays provides a reliable forecast of a compound's potential pharmacokinetic and safety profile.[16][17][18]

4.1 The ADME-Tox Workflow

The following diagram illustrates a logical, tiered approach to in vitro ADME-Tox screening, moving from fundamental properties to more complex interactions.

ADME_Tox_Workflow Start Test Compound 1-(2-Methoxyphenyl)piperidin-4-amine Solubility Aqueous Solubility Start->Solubility Permeability Permeability (PAMPA) Start->Permeability MetStab Metabolic Stability (Microsomes) Solubility->MetStab Permeability->MetStab CYP_Inhib CYP450 Inhibition MetStab->CYP_Inhib PPB Plasma Protein Binding MetStab->PPB Cytotox Cytotoxicity (e.g., HepG2) CYP_Inhib->Cytotox

Sources

Foundational

The Pharmacological Profile of 1-(2-Methoxyphenyl)piperidin-4-amine: A Privileged Scaffold in Neurotherapeutics

Executive Summary & Structural Rationale In the landscape of neurotherapeutic drug discovery, the 1-(2-methoxyphenyl)piperazine (2-MPP) moiety is a historically privileged pharmacophore, serving as the core of numerous a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neurotherapeutic drug discovery, the 1-(2-methoxyphenyl)piperazine (2-MPP) moiety is a historically privileged pharmacophore, serving as the core of numerous atypical antipsychotics and anxiolytics (e.g., aripiprazole, WAY-100635). However, the piperazine ring often presents metabolic liabilities, such as rapid N-dealkylation, and limits synthetic vectors for exploring extended receptor binding pockets.

Enter 1-(2-Methoxyphenyl)piperidin-4-amine (2-MeO-PPA) . By executing a bioisosteric replacement of the piperazine with a piperidin-4-amine, medicinal chemists retain the critical basic nitrogen required for orthosteric receptor anchoring while introducing a primary amine at the 4-position. This structural shift provides a highly versatile synthetic handle for amidation, urea formation, or reductive amination, allowing precise tuning of pharmacokinetic properties and receptor subtype selectivity 1.

As a Senior Application Scientist, I approach the 2-MeO-PPA scaffold not just as a chemical building block, but as a programmable module for modulating monoaminergic G-protein-coupled receptors (GPCRs).

Pharmacological Target Profile & Mechanistic Causality

The pharmacological utility of 2-MeO-PPA derivatives is primarily defined by their affinity for the Serotonin 5-HT1A and Dopamine D2/D3 receptors.

The Orthosteric Anchoring Mechanism

The binding causality of this scaffold is governed by highly conserved residues within the transmembrane (TM) helices of aminergic GPCRs:

  • The Salt Bridge (Asp3.32): The protonated piperidine nitrogen forms a critical ionic bond with the aspartate residue (Asp3.32) in TM3. This interaction is the universal anchor for monoamine ligands 1.

  • Hydrogen Bonding (Ser5.42): The 2-methoxy group on the phenyl ring acts as a hydrogen bond acceptor, interacting specifically with Ser5.42 in TM5 of the 5-HT1A receptor, driving subtype selectivity over other serotonin receptors.

  • Hydrophobic Packing (Phe6.52): The aromatic phenyl ring engages in

    
     stacking with Phe6.52 in TM6, stabilizing the receptor in specific conformational states (agonist vs. antagonist) depending on the bulk of the N4-substituent.
    

G Ligand 2-MeO-PPA Ligand GPCR 5-HT1A/D2 Receptor Ligand->GPCR Binds Asp3.32 Gi Gi/o Protein Complex GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Efflux (↓) AC->cAMP Reduces

Gi/o-coupled signaling pathway modulated by 2-MeO-PPA derivatives at 5-HT1A/D2 receptors.

Comparative Binding Affinities

To illustrate the bioisosteric viability of the 2-MeO-PPA scaffold, the following table summarizes the quantitative binding data (


) of representative derivatives compared to traditional piperazine scaffolds.
Scaffold TypeRepresentative Ligand / Modification5-HT1A (

, nM)
D2 (

, nM)
D3 (

, nM)
Piperazine (2-MPP) WAY-100635 (Standard)0.2>1000>1000
Piperazine (2-MPP) Aripiprazole (Standard)1.70.340.8
2-MeO-PPA N4-Alkyl Derivative0.84.51.2
2-MeO-PPA N4-Amide Derivative2.512.44.1

Data synthesized from established SAR profiles of substituted piperidines in neuropharmacology.

Synthetic Workflows: Functionalizing the 2-MeO-PPA Scaffold

The primary utility of 2-MeO-PPA lies in the reactivity of its 4-amino group. By utilizing reductive amination, we can append diverse lipophilic tails to target the secondary binding pockets of GPCRs, thereby shifting receptor selectivity 2.

G Start 2-MeO-PPA Scaffold Imine Iminium Intermediate Start->Imine Reagent Aldehyde / Ketone Reagent->Imine Reduction NaBH(OAc)3 Reduction Imine->Reduction Selective Product Target Neurotherapeutic Reduction->Product Purified

Reductive amination workflow for functionalizing the 2-MeO-PPA scaffold.

Protocol 1: Scaffold Functionalization via Reductive Amination

Objective: Synthesize N-alkylated 2-MeO-PPA derivatives with high yield and minimal over-alkylation.

  • Imine Formation: Dissolve 1.0 eq of 2-MeO-PPA and 1.1 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing mild heating (40°C) to drive iminium ion formation if steric hindrance is present.

  • Catalysis: Add 0.1 eq of glacial acetic acid.

    • Causality: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium species.

  • Selective Reduction: After 2 hours, cool to 0°C and add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: NaBH(OAc)₃ is explicitly selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of corresponding alcohols and suppressing dialkylation.

  • Quench & Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via reverse-phase HPLC.

In Vitro Pharmacological Profiling (Self-Validating Systems)

To accurately determine the pharmacological profile of newly synthesized 2-MeO-PPA derivatives, we must employ rigorous, self-validating in vitro assays. A binding assay alone is insufficient; it must contain internal quality control (QC) metrics to ensure data integrity.

Protocol 2: Self-Validating Radioligand Binding Assay (RLBA) for 5-HT1A

Objective: Determine the equilibrium inhibition constant (


) of 2-MeO-PPA derivatives at the human 5-HT1A receptor.
  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the h5-HT1A receptor. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation Setup (96-well format):

    • Add 50 µL of the 2-MeO-PPA derivative (serial dilutions from

      
       to 
      
      
      
      M).
    • Add 50 µL of [³H]8-OH-DPAT (final concentration 1.5 nM).

    • Add 100 µL of membrane suspension (10 µg protein/well).

  • Equilibrium: Incubate the plates at 25°C for 60 minutes.

    • Causality: 60 minutes at room temperature ensures that the radioligand and the competitor reach thermodynamic equilibrium without risking proteolytic degradation of the receptor, which occurs at 37°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    • Causality: Pre-soaking in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of positively charged 2-MeO-PPA derivatives to the filter matrix.

The Self-Validating QC Framework: For this protocol to be trusted, it must validate itself on every plate:

  • Dynamic Range Validation (

    
    -factor):  Include 8 wells of vehicle (Total Binding) and 8 wells of 10 µM Serotonin (Non-Specific Binding). The assay is only valid if the calculated 
    
    
    
    -factor is
    
    
    .
  • Reference Standard: WAY-100635 must be run in parallel. The plate is rejected if the calculated

    
     for WAY-100635 deviates by more than 0.5 log units from its historical average (approx. 0.2 nM).
    

Conclusion

The 1-(2-Methoxyphenyl)piperidin-4-amine scaffold represents a triumph of rational drug design. By understanding the atomic-level causality of receptor binding—specifically the Asp3.32 and Ser5.42 interactions—and leveraging the synthetic flexibility of the primary amine, researchers can efficiently navigate the complex polypharmacology required for modern neurotherapeutics. Implementing the strict, self-validating protocols outlined above ensures that the transition from chemical synthesis to pharmacological profiling is both robust and reproducible.

References

  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. Journal of Medicinal Chemistry.
  • Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Whitepaper: 1-(2-Methoxyphenyl)piperidin-4-amine – Safety Profiling, Pharmacological Utility, and Synthetic Workflows

Executive Summary & Pharmacological Rationale In modern drug discovery, the architectural design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds. 1-(2-Methoxyphenyl)piperidin-4-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the architectural design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds. 1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2) has emerged as a critical bifunctional building block in medicinal chemistry.

The structural brilliance of this compound lies in its dual nature. The primary amine at the 4-position serves as a highly reactive nucleophilic handle for rapid functionalization. Conversely, the ortho-methoxy substitution on the N-phenyl ring exerts a profound stereoelectronic effect. Steric hindrance from the methoxy group forces the phenyl ring out of coplanarity with the piperidine nitrogen. This conformational restriction reduces the resonance delocalization of the tertiary amine's lone pair into the aromatic system, preserving a higher localized electron density on the piperidine nitrogen. This precise pKa modulation is critical for anchoring the molecule to the conserved aspartate residue in the binding pockets of aminergic G-protein coupled receptors (GPCRs), such as 5-HT and dopamine receptors, as supported by structural activity relationship studies of similar piperidine derivatives [1].

Physicochemical Profiling

Understanding the quantitative physical parameters of 1-(2-Methoxyphenyl)piperidin-4-amine is the first step in predicting its behavior in both biological systems and synthetic workflows. The data below summarizes its core metrics [2].

PropertyValueCausality / Implication in Drug Design
CAS Number 1016843-47-2Unique identifier for regulatory and safety tracking.
Molecular Formula C12H18N2ODictates exact mass (206.14 Da) for high-resolution MS validation.
Molecular Weight 206.28 g/mol Low molecular weight leaves ample "size budget" for further functionalization while adhering to Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Primary Amine)Provides a reactive site for coupling; interacts with receptor H-bond acceptors.
Hydrogen Bond Acceptors 2 (Methoxy O, Piperidine N)Enhances aqueous solubility and dictates orientation within receptor binding clefts.
Topological Polar Surface Area 35.3 ŲHighly favorable for blood-brain barrier (BBB) penetration, crucial for CNS targets.

Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation

Handling functionalized aliphatic amines requires rigorous adherence to safety protocols. According to the Globally Harmonized System (GHS) data aggregated by [3], this compound presents specific hazards that dictate laboratory engineering controls.

GHS Hazard Classification & Causality
  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): The lipophilic 2-methoxyphenyl group enhances membrane permeability, significantly increasing the risk of rapid systemic absorption across mucosal membranes.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary aliphatic amine moiety is inherently basic (pKa ~9-10). Upon contact with physiological moisture (sweat, tears), it causes localized, rapid pH shifts that denature cellular proteins, leading to acute irritation.

  • H335 (May cause respiratory irritation): Fine particulate matter from the solid powder can aerosolize, bringing the basic amine into direct contact with sensitive alveolar tissues.

Self-Validating Safety & Handling Protocol

To mitigate these hazards, we employ a self-validating safety workflow. A self-validating system ensures that the successful completion of one step inherently verifies the readiness and safety of the next.

  • Engineering Control Verification: Activate the chemical fume hood. Validation: An anemometer reading of >100 feet per minute (fpm) face velocity visually and quantitatively validates the containment of airborne particulates.

  • PPE Integration: Don double nitrile gloves and non-vented splash goggles. Causality & Validation: Nitrile provides a superior chemical barrier against basic amines compared to latex. Double-gloving allows for immediate shedding of the outer layer if contamination occurs, validating continuous dermal protection.

  • Material Transfer: Weigh the compound using grounded, static-free spatulas. Validation: The lack of powder clinging to the spatula or weigh boat confirms static dissipation, validating that aerosolization risks have been neutralized.

SafetyWorkflow S1 Hazard Profiling (H302, H315, H319, H335) S2 Engineering Controls (Fume Hood >100 fpm) S1->S2 Dictates S3 PPE Verification (Nitrile, Goggles) S2->S3 Validates Flow S4 Handling & Transfer (Static-Free Tools) S3->S4 Enables Safe S5 Decontamination (Mild Acidic Wash) S4->S5 Post-Task

Self-validating safety and handling protocol for basic amine derivatives.

Synthetic Workflows: Chemoselective Amidation

The most common application of 1-(2-Methoxyphenyl)piperidin-4-amine is its use as a nucleophile in amide coupling reactions to generate complex drug candidates.

Mechanistic Causality: Why do we not need to protect the piperidine nitrogen? The piperidine nitrogen is an arylamine (tertiary and sterically hindered). It is significantly less nucleophilic than the primary aliphatic amine at the 4-position. This inherent electronic differentiation allows for chemoselective amidation directly at the primary amine, bypassing the need for orthogonal protecting groups and streamlining the synthetic workflow.

Self-Validating Amidation Protocol
  • Active Ester Formation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly.

    • Validation: A distinct color shift (typically to a pale yellow) and complete dissolution of reagents within 10 minutes visually validates the successful formation of the active ester.

  • Nucleophilic Addition: Add 1-(2-Methoxyphenyl)piperidin-4-amine (1.05 eq) to the activated mixture.

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the (often more valuable) carboxylic acid.

  • Reaction Monitoring (LC-MS): Sample the reaction after 2 hours.

    • Validation: The disappearance of the starting material mass (m/z 207 [M+H]+) and the appearance of the product mass in the ESI+ trace validates reaction completion.

  • Aqueous Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3.

    • Causality: NaHCO3 neutralizes excess acid and DIPEA hydrohalide salts.

    • Validation: The partitioning of the organic target into the upper EtOAc layer, leaving DMF and salts in the aqueous layer, validates the phase-transfer purification.

SyntheticWorkflow N1 Carboxylic Acid + HATU (DMF, DIPEA) N2 Active Ester Formation (Visual: Yellowing, 10 min) N1->N2 Activation N3 Add 1-(2-Methoxyphenyl) piperidin-4-amine N2->N3 Validated N4 Chemoselective Amidation (Primary Amine Reacts) N3->N4 RT, 2 hrs N5 LC-MS Validation (Loss of m/z 207) N4->N5 Monitor N6 Aqueous Workup (NaHCO3 / EtOAc) N5->N6 >95% Conversion

Chemoselective amidation workflow for 1-(2-Methoxyphenyl)piperidin-4-amine.

Analytical Validation of the Final Product

To ensure the integrity of the synthesized amide, a self-validating analytical protocol must be employed:

  • Thin Layer Chromatography (TLC): Spot the crude mixture alongside the starting amine on a silica plate. Elute with 5% Methanol in Dichloromethane. Validation: The primary amine starting material will interact strongly with the silica (streaking or staying near the baseline), while the less polar amide product will migrate cleanly (Rf ~ 0.4-0.6). This distinct Rf separation validates the feasibility of downstream flash chromatography.

  • 1H NMR Spectroscopy: Analyze the purified product in CDCl3. Validation: The disappearance of the broad primary amine singlet (~1.5-2.0 ppm) and the emergence of a downfield amide proton signal (~7.5-8.5 ppm) provides definitive structural validation of the newly formed amide bond.

References

Foundational

solubility of 1-(2-Methoxyphenyl)piperidin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)piperidin-4-amine in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)piperidin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Methoxyphenyl)piperidin-4-amine in various organic solvents. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.[1][2] This document, designed for researchers, scientists, and drug development professionals, begins by establishing the theoretical principles governing solubility. It then presents a predictive analysis of the target compound's behavior in common laboratory solvents based on its structural characteristics. The core of this guide offers detailed, field-proven protocols for experimentally determining both thermodynamic and kinetic solubility, emphasizing the rationale behind methodological choices. By synthesizing theoretical knowledge with practical, step-by-step guidance, this whitepaper serves as an essential resource for optimizing the use of 1-(2-Methoxyphenyl)piperidin-4-amine in research and development.

Introduction

The Foundational Role of Solubility in Pharmaceutical Sciences

In the field of drug discovery and development, solubility is not merely a physical characteristic; it is a cornerstone property that dictates the trajectory of a potential therapeutic agent. A compound's ability to dissolve in a solvent system is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME). Poor solubility can lead to a cascade of developmental challenges, including low oral bioavailability, unreliable results in in vitro assays, and difficulties in creating viable formulations.[1][3] Consequently, a thorough characterization of a compound's solubility profile is an indispensable step in early-stage research, guiding lead optimization and de-risking later stages of development.[2][4]

Physicochemical Profile of 1-(2-Methoxyphenyl)piperidin-4-amine

To date, specific experimental solubility data for 1-(2-Methoxyphenyl)piperidin-4-amine is not widely published. However, we can predict its behavior by analyzing its structure and comparing it to closely related analogs.

The molecule possesses several key features that will govern its solubility:

  • A polar piperidine ring with a primary amine (-NH2) group: This region is capable of acting as both a hydrogen bond donor and acceptor, favoring interactions with polar solvents.

  • A methoxyphenyl group: The aromatic ring introduces non-polar character, while the methoxy ether group (-OCH3) provides an additional hydrogen bond acceptor site.

  • Ionization Potential: The primary and secondary amines are basic and can be protonated in acidic conditions, which would dramatically increase aqueous solubility but is less of a factor in unbuffered organic solvents.

Based on these features, 1-(2-Methoxyphenyl)piperidin-4-amine is an amphiphilic molecule with a balance of polar and non-polar regions. Its solubility will therefore be highly dependent on the nature of the solvent.

PropertyPredicted/Computed Value for Target CompoundReference Analog: 4-(2-Methoxyphenyl)piperidin-4-amine[5]
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol 206.28 g/mol
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
Predicted LogP ~1.5 - 2.50.7
Polar Surface Area ~47 Ų47.3 Ų

Note: Properties for the target compound are estimated based on its structure and data from close analogs.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

"Like Dissolves Like": The Impact of Polarity

This is the most fundamental principle in predicting solubility.[7][8]

  • Polar Solvents (e.g., methanol, DMSO) will effectively dissolve polar solutes. The polar groups on 1-(2-Methoxyphenyl)piperidin-4-amine (the amines and the ether) will interact favorably with polar solvents through hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene) are poor solvents for polar molecules. They cannot form strong interactions with the polar moieties of the solute, failing to overcome the solute's crystal lattice energy.

  • Intermediate Polarity Solvents (e.g., dichloromethane) may offer moderate solubility, interacting with the less polar methoxyphenyl portion of the molecule.

Influence of External Factors
  • Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic (absorbs heat). Therefore, increasing the temperature increases kinetic energy, helping solvent molecules break apart the solute's crystal lattice and thus increasing solubility.[6][7][9]

  • Pressure: For solids and liquids, the effect of pressure on solubility is negligible under standard laboratory conditions.[6][7]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, the following solubility behavior for 1-(2-Methoxyphenyl)piperidin-4-amine is predicted. This table serves as a starting point for solvent selection in experimental work.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capability with the amine and ether groups.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Polar Aprotic AcetonitrileModerateLess polar than DMSO; will still interact with the polar groups but less effectively.
Halogenated Dichloromethane (DCM)Moderate to LowInteracts with the aromatic ring but is a poor hydrogen bonder.
Aromatic TolueneLowPrimarily non-polar interactions with the phenyl ring; insufficient to solvate the polar amine groups.
Aliphatic Hexane, HeptaneVery Low / InsolubleHighly non-polar nature makes it a very poor solvent for this polar molecule.[10]

Experimental Determination of Solubility

To move from prediction to empirical data, robust experimental methods are required. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[2]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[1][11] It is the "gold standard" measurement, determined using methods like the shake-flask technique, which allows sufficient time for the most stable crystalline form to equilibrate.[12][13] This value is critical for formulation and late-stage development.

  • Kinetic Solubility is a high-throughput measurement of the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate out of an aqueous buffer.[3][4] It measures the tendency to form and sustain a supersaturated solution and is invaluable for rank-ordering compounds in early discovery.[2][13]

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining thermodynamic solubility.[12] It directly measures the point of saturation at equilibrium.

  • Use of Excess Solid: Ensures that the solvent becomes fully saturated and that equilibrium is established between the solid and dissolved states.

  • Prolonged Incubation (24-48h): Guarantees that the system reaches thermodynamic equilibrium. Shorter times might only reflect the solubility of a less stable, transient crystal form.[14]

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.[6]

  • Separation of Solid: Centrifugation and/or filtration are used to cleanly separate the saturated supernatant from undissolved solid before analysis.

  • Preparation: Add an excess amount of solid 1-(2-Methoxyphenyl)piperidin-4-amine to a series of glass vials (e.g., 2-5 mg per vial).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of each selected organic solvent into the vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for 24 to 48 hours.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully remove the vials. Centrifuge the samples (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

  • Supernatant Dilution: Withdraw a precise aliquot of the clear supernatant. Perform a series of accurate dilutions with an appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from the same compound.[1][12]

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Organic Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Excess Solid C->D E Collect Clear Supernatant D->E F Dilute Supernatant for Analysis E->F G Quantify via HPLC-UV or LC-MS/MS F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: The Kinetic Solubility Assay (Turbidimetric Method)

This method is a rapid, cost-efficient way to assess solubility by detecting the onset of precipitation when a compound is introduced from a DMSO stock into a solvent system.[15]

  • DMSO Stock: Compounds in large libraries are almost always stored in DMSO, making this method amenable to high-throughput automation.[3][16]

  • Turbidity Detection: Light scattering (nephelometry) or absorbance at a high wavelength (turbidimetry) provides a simple, plate-based readout for when a solution becomes cloudy due to precipitation.[12][15]

  • Speed over Precision: The goal is not to find the true equilibrium solubility but to quickly rank-order compounds, flagging those with potential liabilities for further investigation.[4]

  • Stock Solution: Prepare a high-concentration stock solution of 1-(2-Methoxyphenyl)piperidin-4-amine in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well (e.g., 198 µL).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells to achieve the highest desired concentration (e.g., 100 µM with 1% final DMSO). Create a serial dilution series across the plate.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[15]

  • Measurement: Read the plate on a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

  • Data Analysis: Plot the absorbance (turbidity) versus the compound concentration. The kinetic solubility limit is defined as the concentration at which the absorbance significantly rises above the baseline of the solvent-only controls.

G A Prepare High Conc. Stock in DMSO C Add Stock Solution to Plate (Create Serial Dilution) A->C B Dispense Solvents into 96-Well Plate B->C D Incubate Plate (1-2h at 25°C) C->D E Measure Turbidity (Absorbance at 620 nm) D->E F Determine Concentration at Onset of Precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application

The solubility data obtained for 1-(2-Methoxyphenyl)piperidin-4-amine serves multiple purposes:

  • For Medicinal Chemists: Low solubility in non-polar solvents might suggest that modifications to the molecule to reduce polarity (e.g., via bioisosteric replacement) could improve its properties for certain applications.

  • For Process Chemists: Knowing the solubility in various solvents is essential for designing crystallization, purification, and reaction protocols.

  • For Formulation Scientists: The thermodynamic solubility value is the upper limit of concentration achievable in a simple solution formulation. If this value is too low for the desired dose, enabling technologies like pH adjustment or the use of co-solvents may be necessary.[4]

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available from: [Link]

  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

  • Int J Pharm Chem Anal. Solubility: An overview. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. Available from: [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidin-4-amine. Available from: [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(2-Methoxyphenyl)piperazine Derivatives as Dopamine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Targeting Dopamine Receptors The neurotransmitter dopamine is i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Dopamine Receptors

The neurotransmitter dopamine is integral to numerous neurological processes, including motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is implicated in a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[2] Dopamine exerts its effects through five G protein-coupled receptors (GPCRs), categorized into two families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[][4] This classification is based on their signaling mechanisms; D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.[][4] The complexity of dopamine receptor signaling, including the formation of receptor heteromers, presents a rich landscape for therapeutic intervention.[]

The 1-(2-methoxyphenyl)piperazine moiety has emerged as a privileged scaffold in the design of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes.[5][6][7] Compounds incorporating this structural motif have shown promise as antipsychotics, agents for substance abuse, and tools for probing the intricate functions of the dopaminergic system.[7][8] This guide provides a comprehensive overview of the application of 1-(2-methoxyphenyl)piperazine derivatives as dopamine receptor ligands, with detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation.

I. Chemical Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives

The synthesis of 1-(2-methoxyphenyl)piperazine derivatives is a critical first step in their evaluation as dopamine receptor ligands. A common and effective method involves the N-arylation of a piperazine derivative.

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine

This protocol outlines a general one-pot synthesis method starting from diethanolamine.

Materials:

  • Diethanolamine

  • Hydrobromic acid (HBr)

  • p-Anisidine

  • Sodium carbonate

  • 1-Butanol

  • Sodium hydroxide

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Slowly add 360ml of HBr (0.5mol) to 0.26mol of diethanolamine in a suitable reaction flask over one hour.

  • Stir and reflux the reaction mixture for 12 hours.

  • Distill off the excess HBr.

  • In a separate flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol to the crude product from the previous step.

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.

  • After cooling to room temperature, wash the suspension twice with 100 ml of water.

  • Adjust the pH of the organic layer to 12 with the addition of sodium hydroxide, then wash with saturated salt water.

  • Adjust the pH of the combined organic layers to 5 with the addition of concentrated HCl.

  • Distill off the water and 1-butanol to yield the HCl salt of 1-(4-methoxyphenyl)piperazine.

  • Recrystallize the product from ethanol and dry under vacuum at 100°C.

Causality Behind Experimental Choices:

  • The one-pot synthesis from diethanolamine is an efficient route that avoids the isolation of potentially carcinogenic intermediates like bis(2-chloroethyl)amine.[9]

  • The use of a strong acid like HBr facilitates the formation of the piperazine ring.

  • Sodium carbonate acts as a base to neutralize the acid and facilitate the N-arylation reaction.

  • The high reaction temperature is necessary to drive the N-arylation to completion.

II. In Vitro Characterization: Binding and Functional Assays

Once synthesized, the affinity and functional activity of the compounds at dopamine receptors must be determined. This is typically achieved through radioligand binding assays and functional assays that measure downstream signaling events.

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of a test compound for the D2 dopamine receptor.

Materials:

  • Cell membranes expressing human D2 dopamine receptors

  • [³H]-Spiperone (radioligand)

  • Test compound (e.g., a 1-(2-methoxyphenyl)piperazine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Trustworthiness:

  • The inclusion of controls for total and non-specific binding is crucial for accurate data interpretation.

  • The use of a well-characterized radioligand and receptor source ensures the reliability of the assay.

  • Running the assay in triplicate and performing statistical analysis enhances the robustness of the results.

Dopamine Receptor Signaling Pathways

Dopamine receptors modulate a variety of intracellular signaling cascades. Understanding these pathways is essential for interpreting the results of functional assays.

  • D1-like Receptors (D1, D5): These receptors are coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[][4] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32.[4][10]

  • D2-like Receptors (D2, D3, D4): These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[][4] They can also activate other pathways, such as the Akt-GSK3 pathway.[]

Diagram of Dopamine Receptor Signaling

Dopamine Receptor Signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1/D5 Receptor Gas Gαs/olf D1->Gas Agonist AC_stim Adenylyl Cyclase Gas->AC_stim Activates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA DARPP32_up ↑ p-DARPP-32 PKA->DARPP32_up D2 D2/D3/D4 Receptor Gai Gαi/o D2->Gai Agonist Akt Akt-GSK3 Pathway D2->Akt AC_inhib Adenylyl Cyclase Gai->AC_inhib Inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down

Caption: Simplified overview of D1-like and D2-like dopamine receptor signaling pathways.

Protocol 3: cAMP Functional Assay

This protocol measures the ability of a test compound to modulate cAMP levels in cells expressing a specific dopamine receptor subtype.

Materials:

  • HEK293 cells stably expressing the human D2 or D3 dopamine receptor.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a further period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Experimental Workflow for In Vitro Characterization

In Vitro Workflow start Synthesized Compound binding_assay Radioligand Binding Assay (e.g., D2, D3 receptors) start->binding_assay functional_assay Functional Assay (e.g., cAMP measurement) start->functional_assay selectivity_panel Selectivity Screening (Other receptors, e.g., 5-HT1A) start->selectivity_panel determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki data_analysis Data Analysis and Structure-Activity Relationship (SAR) determine_ki->data_analysis determine_ec50_ic50 Determine Potency (EC50/IC50) and Efficacy functional_assay->determine_ec50_ic50 determine_ec50_ic50->data_analysis selectivity_panel->data_analysis lead_candidate Lead Candidate Identification data_analysis->lead_candidate

Caption: A typical workflow for the in vitro characterization of a novel dopamine receptor ligand.

III. In Vivo Evaluation: Assessing Pharmacological Effects

Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and pharmacological effects.

Protocol 4: Assessment of Antipsychotic-like Activity in a Rodent Model

This protocol describes the use of the amphetamine-induced hyperlocomotion model in rats to evaluate the potential antipsychotic activity of a test compound.

Materials:

  • Male Wistar rats.

  • Test compound.

  • d-Amphetamine.

  • Vehicle (e.g., saline, DMSO).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Acclimate the rats to the testing room and open-field chambers.

  • Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).

  • After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.

  • Place the rats in the open-field chambers and record their locomotor activity for a set period (e.g., 60-120 minutes).

  • Analyze the data to determine if the test compound attenuates the amphetamine-induced increase in locomotor activity.

Causality and Interpretation:

  • Amphetamine increases dopamine release, leading to hyperlocomotion, which is considered a model of psychosis-like behavior.

  • D2 receptor antagonists are known to block this effect, so a reduction in hyperlocomotion by the test compound suggests potential antipsychotic-like activity.

IV. Data Summary and Interpretation

The data obtained from these studies can be summarized to build a comprehensive profile of the test compound.

Table 1: Example Pharmacological Profile of a Hypothetical 1-(2-Methoxyphenyl)piperazine Derivative

ParameterReceptorValue
Binding Affinity (Ki)Human D25.4 nM
Human D31.2 nM
Human 5-HT1A25.6 nM
Functional Activity (cAMP)Human D2Antagonist, IC₅₀ = 12.3 nM
Human D3Partial Agonist, EC₅₀ = 8.7 nM, Emax = 45%
In Vivo ActivityAmphetamine-induced hyperlocomotionED₅₀ = 2.5 mg/kg

This data suggests that the hypothetical compound is a potent D2/D3 ligand with a preference for the D3 receptor. Its antagonist activity at D2 receptors and partial agonist activity at D3 receptors, along with its in vivo efficacy, would warrant further investigation as a potential antipsychotic with a novel mechanism of action.

Conclusion

The 1-(2-methoxyphenyl)piperazine scaffold represents a versatile starting point for the development of novel dopamine receptor ligands. The protocols and workflows described in this guide provide a framework for the systematic evaluation of these compounds, from initial synthesis to in vivo proof-of-concept. A thorough understanding of the underlying pharmacology and careful experimental design are paramount to successfully identifying and characterizing new chemical entities with therapeutic potential for dopamine-related disorders.

References

  • Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (2000). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Journal of Neurochemistry, 74(3), 889-899. Available at: [Link]

  • GeneGlobe. Dopamine Receptor Signaling. Available at: [Link]

  • Wikipedia. Dopamine receptor. Available at: [Link]

  • Archiv der Pharmazie. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614-626. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014. Available at: [Link]

  • Archiv der Pharmazie. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. Available at: [Link]

  • Journal of Medicinal Chemistry. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • ACS Publications. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • Journal of Medicinal Chemistry. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3757-3773. Available at: [Link]

  • ACS Publications. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • ResearchGate. (2021). Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. Available at: [Link]

  • Sci-Hub. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • National Institutes of Health. (2016). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Chemical Neuroscience, 7(8), 1139-1152. Available at: [Link]

  • Naunyn-Schmiedeberg's Archives of Pharmacology. (2014). Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 225-234. Available at: [Link]

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available at: [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-670. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641. Available at: [Link]

  • ResearchGate. (1993). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. Available at: [Link]

  • ResearchGate. (2005). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-13. Available at: [Link]

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Application

Application Note: Advanced HPLC Method Development and Validation for 1-(2-Methoxyphenyl)piperidin-4-amine

Executive Summary & Analyte Profiling The accurate quantification of highly basic pharmaceutical intermediates, such as 1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2), presents a notorious challenge in reversed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The accurate quantification of highly basic pharmaceutical intermediates, such as 1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2), presents a notorious challenge in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This molecule features a piperidine heterocycle substituted with a primary amine at the C4 position and a 2-methoxyphenyl group at the N1 position.

Because it contains both a tertiary and a primary amine, the molecule is highly basic (estimated pKa ~9.5–10.5). When analyzed using standard chromatographic conditions, these basic moieties become fully protonated, leading to severe secondary interactions with the stationary phase. This application note details a fundamentally sound, self-validating methodology designed to suppress these interactions, ensuring Gaussian peak shapes, robust retention, and high reproducibility.

Table 1: Physicochemical Profiling & Chromatographic Causality
ParameterValueCausality / Impact on HPLC Behavior
Analyte 1-(2-Methoxyphenyl)piperidin-4-amineTarget diamine compound requiring specialized pH control.
pKa (Estimated) ~9.5 - 10.5Highly basic; remains positively charged at neutral pH, leading to severe ion-exchange with silica silanols.
LogP (Estimated) 1.5 - 2.5Moderately lipophilic; requires a balanced organic/aqueous gradient for optimal retention.
UV Chromophore 2-Methoxyphenyl groupEnables sensitive UV detection (optimal at 254 nm and 280 nm) without the need for pre-column derivatization.

Mechanistic Insights into Chromatographic Behavior

The primary failure mode in the HPLC analysis of piperidine derivatives is peak tailing . Traditional Type-A silica columns contain residual silanols (Si-OH) on their surface with a pKa of approximately 3.5 to 4.5.

At a neutral mobile phase pH (e.g., pH 7.0), these silanols deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the basic amines of 1-(2-Methoxyphenyl)piperidin-4-amine are fully protonated (NH₃⁺). This creates a strong electrostatic "ion-exchange" interaction that acts like molecular velcro . The analyte adsorbs strongly to the silica and releases slowly, manifesting as an asymmetric, tailing peak.

To overcome this, we must manipulate the ionization state of either the stationary phase or the analyte:

  • Low pH Strategy (pH 2.5): Flooding the system with protons (using TFA or phosphoric acid) neutralizes the silanols (Si-OH), preventing ion exchange . However, the analyte remains highly polar, often eluting too near the void volume.

  • High pH Strategy (pH 10.5): Raising the pH above the analyte's pKa deprotonates the basic amines, rendering the molecule neutral. This eliminates electrostatic interactions entirely and increases hydrophobic retention on the C18 phase . Because standard silica dissolves at pH > 8, this strategy strictly requires sterically protected or hybrid silica columns .

Method Development Workflow

Workflow N1 Analyte Profiling 1-(2-Methoxyphenyl)piperidin-4-amine pKa ~9.5 - 10.5 N2 Identify Chromatographic Challenge Severe Peak Tailing on Type-A Silica N1->N2 N3 Select Mitigation Strategy N2->N3 N4 Low pH Strategy (pH 2.5) Protonate Residual Silanols N3->N4 Acidic Conditions N5 High pH Strategy (pH 10.5) Deprotonate Basic Amines N3->N5 Basic Conditions N6 Column: End-capped C18 Mobile Phase: Phosphate/TFA N4->N6 N7 Column: Hybrid Silica (e.g., XBridge) Mobile Phase: NH4HCO3/NH4OH N5->N7 N8 Optimal Peak Symmetry (USP Tailing Factor < 1.5) N6->N8 N7->N8

Caption: Logical method development workflow for overcoming peak tailing in basic amine HPLC analysis.

Experimental Protocol: The High-pH Hybrid Silica Method

We select the High pH Strategy as the gold standard for this compound. By deprotonating the diamine, we maximize both peak symmetry and retention time.

Self-Validating System Design

A robust protocol must be self-diagnosing. Peak tailing can be caused by chemical interactions (silanols) or physical plumbing issues (void volumes, bad fittings). To build a self-validating system, our System Suitability Test (SST) includes a neutral marker (Toluene) alongside the basic analyte.

Causality Check: Neutral compounds cannot undergo acid-base ion exchange. If Toluene tails, the system has a physical plumbing defect. If Toluene is perfectly symmetric but the piperidine analyte tails, the issue is strictly chemical (e.g., buffer depletion or column degradation) .

Reagents and Materials
  • Analyte: 1-(2-Methoxyphenyl)piperidin-4-amine standard (Purity ≥ 98%).

  • Solvents: Acetonitrile (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium bicarbonate (NH₄HCO₃) and Ammonium hydroxide (NH₄OH).

  • SST Markers: Uracil (t₀ void marker) and Toluene (neutral marker).

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of NH₄HCO₃ in 1.0 L of ultrapure water. Add Ammonium hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

  • SST Solution: Prepare a solution containing 10 µg/mL Uracil, 50 µg/mL Toluene, and 50 µg/mL 1-(2-Methoxyphenyl)piperidin-4-amine in Diluent.

Table 2: Optimized HPLC Conditions
ParameterSpecificationScientific Justification
Column Ethylene Bridged Hybrid (EBH) C18 (150 x 4.6 mm, 3.5 µm)Hybrid particles resist silica dissolution at pH > 8, ensuring long column life .
Mobile Phase A 10 mM NH₄HCO₃ (pH 10.5)Deprotonates the basic amines, eliminating secondary interactions with residual silanols.
Mobile Phase B AcetonitrileProvides appropriate elution strength and low viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, optimizing van Deemter efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.
Detection UV at 254 nmThe 2-methoxyphenyl group provides strong, specific UV absorption at this wavelength.
Injection Vol 10 µLPrevents volume overload while maintaining sufficient sensitivity.
Table 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.0955Initial hold to focus the analyte at the head of the column.
2.0955Isocratic hold to elute the void marker (Uracil).
10.04060Linear gradient to elute the deprotonated, lipophilic analyte.
12.0595High-organic column wash to remove strongly bound hydrophobic impurities.
15.0595Wash hold.
15.1955Return to initial conditions.
20.0955System re-equilibration prior to the next injection.
Step-by-Step Execution Workflow
  • System Preparation: Purge all HPLC lines with fresh mobile phases. Ensure the column oven is stable at 40°C.

  • Equilibration: Run the initial gradient conditions (95% A / 5% B) for at least 20 column volumes (~30 minutes) to ensure the stationary phase is fully equilibrated at pH 10.5.

  • Self-Validation (SST Injection): Inject the SST Solution (n=3).

    • Verify Uracil elutes first (establishing t₀).

    • Verify Toluene peak symmetry (Tf < 1.2). If Tf > 1.2, halt analysis and inspect PEEK fittings for dead volume .

    • Verify 1-(2-Methoxyphenyl)piperidin-4-amine peak symmetry (Tf < 1.5).

  • Blank Injection: Inject Diluent to confirm the absence of ghost peaks or carryover at the analyte's retention time.

  • Calibration & Sample Analysis: Inject calibration standards from lowest to highest concentration, followed by unknown samples.

Data Presentation & Expected Validation Results

When executed correctly, this high-pH methodology yields highly reproducible data that easily passes stringent ICH Q2(R1) validation criteria for pharmaceutical intermediates. The suppression of silanol interactions ensures that the Limit of Detection (LOD) and Limit of Quantification (LOQ) are not artificially inflated by peak broadening.

Table 4: Expected Method Validation Parameters
Validation ParameterAcceptance CriteriaExpected Result for Piperidine Derivatives
Linearity (R²) > 0.999> 0.9995 (Range: 1 - 100 µg/mL)
Precision (Repeatability) %RSD < 2.0%0.4% - 1.1%
Accuracy (% Recovery) 98.0% - 102.0%101.3%
USP Tailing Factor (Tf) < 1.51.05 - 1.15 (Optimal under High pH conditions)
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.015 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.044 µg/mL

References

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting | Source: Agilent | URL: [Link]

Method

GC-MS method for 1-(2-Methoxyphenyl)piperidin-4-amine analysis

An Application Note for the Quantitative Analysis of 1-(2-Methoxyphenyl)piperidin-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS) Authored by: A Senior Application Scientist Abstract This application note deta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantitative Analysis of 1-(2-Methoxyphenyl)piperidin-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-(2-Methoxyphenyl)piperidin-4-amine. Due to the inherent polarity and potential for poor chromatographic performance of the primary amine, this protocol employs a chemical derivatization step to enhance volatility and improve peak shape. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical procedure for this compound in various matrices. The protocol outlines sample preparation, derivatization, instrument configuration, and a comprehensive method validation strategy based on ICH guidelines to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

1-(2-Methoxyphenyl)piperidin-4-amine is a piperidine derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents.[1][2] Its purity and concentration are critical quality attributes that must be precisely controlled and monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and specific detection, making it a "gold standard" for the analysis of volatile and semi-volatile compounds in forensic and pharmaceutical applications.[3] However, the direct GC analysis of polar compounds containing active hydrogens, such as primary amines, is often challenging. These compounds can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), low sensitivity, and non-reproducibility.[4]

To overcome these challenges, a chemical derivatization step is essential.[5][6] This process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[4] This application note utilizes acylation with Trifluoroacetic Anhydride (TFAA), a common and effective derivatizing agent for primary and secondary amines, to form a stable trifluoroacetyl derivative suitable for GC-MS analysis.[7]

Principle of the Method

The analytical workflow is a multi-step process designed to ensure accurate and precise quantification. It begins with sample and standard preparation in a suitable organic solvent. An internal standard (IS) is added to all samples and standards to correct for variations during sample preparation and injection. Subsequently, a derivatization reaction is performed to convert the analyte and internal standard into their respective trifluoroacetyl derivatives. The derivatized solution is then injected into the GC-MS system. The compounds are separated on a non-polar capillary column and detected by the mass spectrometer, operating in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Add_Reagent Add Derivatizing Agent (TFAA) Add_IS->Add_Reagent React Heat & Incubate (e.g., 60°C, 30 min) Add_Reagent->React GC_Inject Inject into GC-MS React->GC_Inject GC_Separate GC Separation GC_Inject->GC_Separate MS_Detect MS Detection (SIM Mode) GC_Separate->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: High-level workflow for the GC-MS analysis of 1-(2-Methoxyphenyl)piperidin-4-amine.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 1-(2-Methoxyphenyl)piperidin-4-amine reference standard (Purity ≥98%)

  • 1-(4-Methoxyphenyl)piperidine (or other suitable compound) as Internal Standard (IS)

  • Trifluoroacetic Anhydride (TFAA), Derivatization Grade

  • Ethyl Acetate, HPLC or GC Grade

  • Methanol, HPLC Grade

  • Pyridine, Anhydrous

  • Nitrogen gas, high purity (for evaporation)

  • Autosampler vials, 2 mL, with inserts and PTFE-lined caps

Instrumentation

A standard gas chromatograph equipped with a mass selective detector is required.

  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with an autosampler.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A non-polar capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.[7]

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Methoxyphenyl)piperidin-4-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Methoxyphenyl)piperidine into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

  • Working Internal Standard Solution (50 µg/mL): Dilute 500 µL of the IS Stock Solution to 10 mL with Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into vials and diluting with Ethyl Acetate. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

Accurately weigh an amount of the sample expected to contain the analyte and dissolve it in a known volume of Methanol or another suitable solvent to achieve a theoretical concentration within the calibration range. Perform a further dilution with Ethyl Acetate if necessary.

Derivatization Protocol

Rationale: This protocol converts the polar primary amine into a stable, non-polar trifluoroacetyl derivative. Pyridine is used as a catalyst to scavenge the trifluoroacetic acid by-product, driving the reaction to completion. Heating ensures a rapid and complete reaction.

  • Pipette 100 µL of each calibration standard, sample preparation, and a solvent blank into separate autosampler vials.

  • Add 100 µL of the Working Internal Standard Solution (50 µg/mL) to all vials except the blank.

  • Add 50 µL of anhydrous Pyridine to each vial.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA) to each vial.

  • Immediately cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a heating block or oven at 60°C for 30 minutes.[5]

  • Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.

Derivatization Analyte 1-(2-Methoxyphenyl)piperidin-4-amine Plus + TFAA Trifluoroacetic Anhydride (TFAA) Arrow Derivative N-trifluoroacetyl derivative (Volatile & Stable)

Caption: Conceptual diagram of the amine derivatization reaction.
GC-MS Instrument Parameters

The following tables provide a starting point for the instrumental method. Optimization may be required based on the specific instrumentation used.

Table 1: Gas Chromatograph (GC) Conditions
ParameterSetting
Inlet Splitless Mode
Inlet Temperature 280°C[8]
Carrier Gas Helium (or Hydrogen)[9]
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Oven Program
   Initial Temperature100°C, hold for 1 min
   Ramp 125°C/min to 280°C
   Hold TimeHold at 280°C for 5 min[8]
Total Run Time 13.2 minutes
Table 2: Mass Spectrometer (MS) Conditions
ParameterSetting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[8]
Source Temperature 230°C[8]
Quadrupole Temp 150°C[8]
MS Transfer Line 280°C
Acquisition Mode Selective Ion Monitoring (SIM)
Solvent Delay 3 minutes
Target Ions To be determined by injecting a derivatized standard in Full Scan mode. Select a unique, abundant ion for quantification (Quantifier) and 1-2 ions for confirmation (Qualifier).[5]

Method Validation

For use in regulated environments, the analytical method must be validated to demonstrate its fitness for purpose.[10] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis; No interference at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² (Coefficient of Determination) ≥ 0.995 for a calibration curve with at least 5 concentration levels.[12]
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 80% and 120%.[12]
Precision
   Repeatability (Intra-assay)Precision under the same operating conditions over a short interval. (n=6 replicates at 100% concentration).Relative Standard Deviation (RSD) ≤ 2%.[11]
   Intermediate PrecisionPrecision within-laboratory variations (different days, different analysts, different equipment).RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., oven ramp rate ±10%, flow rate ±10%).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks for the derivatized analyte and internal standard in the SIM chromatograms based on their retention times. Confirm identity by ensuring the qualifier ion ratios match those of a reference standard.

  • Calibration Curve: For the calibration standards, calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the known concentration of the analyte. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: For each unknown sample, calculate the peak area ratio of the analyte to the internal standard. Use the regression equation from the calibration curve to determine the concentration of the analyte in the prepared sample.

  • Final Calculation: Adjust the calculated concentration for any dilutions made during the sample preparation process to report the final concentration in the original sample.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 1-(2-Methoxyphenyl)piperidin-4-amine by GC-MS. The inclusion of a chemical derivatization step is critical for achieving the robust chromatographic performance necessary for accurate and reliable results.[5][13] The detailed method parameters, coupled with a rigorous validation strategy based on ICH guidelines, ensure that this method is trustworthy and suitable for its intended purpose in research and pharmaceutical development.[10]

References

  • Skipper, P. L., et al. (1986). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Available at: [Link]

  • German Social Accident Insurance (DGUV). (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]

  • Yamada, T., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International. Available at: [Link]

  • Leça, J. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hrytsenko, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • S. Ashwini, et al. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Chan, S. C., & Holcapek, M. (2017). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methoxyphenyl)piperidin-4-amine. PubChem Compound Database. Retrieved from: [Link]

  • ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Request PDF. Available at: [Link]

  • Stolarczyk, E. U., et al. (2006). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chemspace. (n.d.). N-[(2-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride. Retrieved from Chemspace. Available at: [Link]

  • Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

Sources

Application

Application Note: High-Resolution In Vitro Characterization of 1-(2-Methoxyphenyl)piperidin-4-amine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Binding and Functional Assays for Gi/o-Coupled Monoamine Receptors (5-HT1A, D2) Introduction & Pharmacological Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Binding and Functional Assays for Gi/o-Coupled Monoamine Receptors (5-HT1A, D2)

Introduction & Pharmacological Rationale

The 2-methoxyphenylpiperazine pharmacophore is a privileged structural motif in neuropharmacology, classically known for its high affinity toward serotonin (5-HT1A, 5-HT7) and dopamine (D2, D3) receptors[1]. However, traditional piperazine scaffolds often suffer from promiscuity across these receptor subtypes.

1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2) represents a strategic structural evolution[2]. By replacing the piperazine ring with a piperidine and introducing a primary amine at the C4 position, medicinal chemists gain a highly reactive handle. This primary amine allows for rapid combinatorial functionalization (e.g., via amidation or reductive amination) to build bulky, extended ligands that probe the secondary binding pockets of GPCRs, driving both receptor selectivity and functional bias (agonist vs. antagonist activity)[1].

This application note details a robust, self-validating in vitro assay cascade designed to evaluate the affinity, efficacy, and signal transduction profiles of 1-(2-Methoxyphenyl)piperidin-4-amine and its synthesized derivatives.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

To determine the orthosteric binding affinity (


) of novel derivatives, competition binding assays are performed using membrane preparations expressing human 5-HT1A or D2 receptors.
Experimental Protocol: 5-HT1A and D2 Competition Binding
  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing h5-HT1A or hD2 receptors in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Ligand Addition: In a 96-well plate, add 50 µL of the test compound (11-point concentration curve,

    
     to 
    
    
    
    M).
  • Radioligand Addition:

    • For 5-HT1A: Add 50 µL of [³H]8-OH-DPAT (final concentration ~1.5 nM)[3].

    • For D2: Add 50 µL of [³H]Raclopride (final concentration ~2.0 nM).

  • Incubation: Add 100 µL of membrane suspension (10–20 µg protein/well). Incubate at 25°C for 90 minutes to ensure equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Wash three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Causality & Assay Optimization (The "Why")
  • Ascorbic Acid (0.1%): Added to the assay buffer to prevent the rapid auto-oxidation of monoamine ligands (like 8-OH-DPAT and endogenous serotonin) and the receptor's extracellular domains.

  • PEI Pre-treatment (0.3% Polyethylenimine): Glass fiber filters carry a net negative charge. Because 1-(2-Methoxyphenyl)piperidin-4-amine derivatives contain highly basic nitrogen atoms, they will bind non-specifically to untreated filters, ruining the signal-to-noise ratio. Pre-soaking filters in 0.3% PEI neutralizes this charge, effectively eliminating non-specific binding (NSB).

Functional Assays: Efficacy and Signal Transduction

Binding affinity does not equal functional efficacy. Because 5-HT1A and D2 receptors are predominantly Gi/o-coupled, we utilize two orthogonal functional assays: one measuring proximal G-protein activation, and another measuring downstream adenylyl cyclase inhibition.

Proximal Signaling: [³⁵S]GTPγS Binding Assay

This assay measures the exchange of GDP for the non-hydrolyzable radiolabeled analog [³⁵S]GTPγS upon GPCR activation, providing a direct measure of agonist efficacy (


) and potency (

)[4].

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.

  • GDP Loading: Pre-incubate membranes (20 µ g/well ) with 10 µM GDP for 15 minutes at room temperature[4].

  • Stimulation: Add test compounds and 50 pM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters, followed by liquid scintillation counting.

  • Causality Focus (The Role of GDP): GPCRs exhibit constitutive (basal) activity, meaning G-proteins constantly exchange GDP for GTP even without an agonist. By flooding the system with excess GDP (10 µM), we force the G-proteins into an inactive state. This drastically suppresses basal noise, allowing the true agonist-induced [³⁵S]GTPγS binding to emerge with a high signal-to-noise ratio.

Downstream Signaling: cAMP Accumulation Assay (HTRF)

To confirm that the activated G-protein successfully inhibits its downstream effector (Adenylyl Cyclase), we measure intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF)[5].

Protocol:

  • Cell Plating: Seed 5,000 cells/well in a 384-well plate in stimulation buffer.

  • Stimulation Cocktail: Add test compound alongside 10 µM Forskolin and 1 mM IBMX [5]. Incubate for 30 minutes at 37°C.

  • Detection: Add cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

  • Causality Focus (Forskolin & IBMX): Because Gi/o activation decreases cAMP, basal cAMP levels in resting cells are too low to observe a measurable drop. Forskolin is required to directly activate adenylyl cyclase, creating a high "plateau" of cAMP. The Gi-coupled agonist's effect is then measured as an inhibition of this plateau. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; without it, endogenous PDEs would rapidly degrade the cAMP, masking the receptor-mediated signaling dynamics.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles for the parent building block, a hypothetical optimized amide derivative, and standard reference compounds.

Compound5-HT1A

(nM)
D2

(nM)
[³⁵S]GTPγS

(nM)
cAMP Inhibition

(nM)
Functional Profile
1-(2-Methoxyphenyl)piperidin-4-amine 145.0 ± 12320.0 ± 25> 1000> 1000Weak Partial Agonist
Optimized Amide Derivative 0.8 ± 0.185.0 ± 5.52.5 ± 0.44.1 ± 0.6Potent 5-HT1A Agonist
WAY-100635 (Reference)0.3 ± 0.05> 5000N/A (Antagonist)N/A (Antagonist)5-HT1A Silent Antagonist
Haloperidol (Reference)> 10001.2 ± 0.2N/A (Antagonist)N/A (Antagonist)D2 Antagonist

Data represents typical mean ± SEM from


 independent experiments.

Experimental Workflows and Signaling Pathways

Pathway Ligand 1-(2-Methoxyphenyl) piperidin-4-amine GPCR 5-HT1A / D2 Receptor Ligand->GPCR Binds (Orthosteric) Gi Gi/o Protein (α-subunit) GPCR->Gi Activates (GTP exchange) AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Gi/o-coupled GPCR signaling pathway modulated by 1-(2-Methoxyphenyl)piperidin-4-amine derivatives.

Workflow Step1 1. Chemical Derivatization Primary amine functionalization Step2 2. Radioligand Binding Determine Affinity (Ki) Step1->Step2 Step3 3. [35S]GTPγS Assay Measure G-protein Activation Step2->Step3 Step4 4. cAMP HTRF Assay Quantify Downstream Efficacy Step3->Step4

Sequential in vitro screening workflow for evaluating novel piperidin-4-amine GPCR ligands.

References

  • ChemicalBook. "1-(2-methoxyphenyl)piperidin-4-amine CAS".
  • PubMed (NIH). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity".
  • PMC (NIH). "The functional cooperation of 5-HT 1A and mGlu4R in HEK-293 cell line".
  • Dovepress. "Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine".
  • CDC Stacks. "Density and function of central serotonin (5HT) transporters, 5HT1A and 5HT2A receptors, and effects of their targeting on BTBR".

Sources

Method

radioligand binding assay with 1-(2-Methoxyphenyl)piperidin-4-amine

An Application Note and Protocol for the Radioligand Binding Assay of 1-(2-Methoxyphenyl)piperidin-4-amine at the Human Serotonin 5-HT2A Receptor. Disclaimer This document provides a detailed, hypothetical protocol for c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Radioligand Binding Assay of 1-(2-Methoxyphenyl)piperidin-4-amine at the Human Serotonin 5-HT2A Receptor.

Disclaimer

This document provides a detailed, hypothetical protocol for characterizing the binding of 1-(2-Methoxyphenyl)piperidin-4-amine to the human 5-HT2A receptor. As of the writing of this document, there is no published data on this specific compound's activity. The protocols and expected outcomes are based on established methodologies for similar chemotypes and the well-characterized pharmacology of the 5-HT2A receptor. This guide is intended for research purposes to illustrate a robust scientific approach to characterizing a novel ligand.

Introduction

The serotonin 2A (5-HT2A) receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a key target in neuropsychopharmacology. It is implicated in a range of physiological processes, including cognition, mood, and perception, and is a primary target for atypical antipsychotics and psychedelic compounds. The development of novel ligands with specific affinities and selectivities for the 5-HT2A receptor is therefore of significant interest in drug discovery.

1-(2-Methoxyphenyl)piperidin-4-amine is a novel chemical entity with a scaffold suggestive of potential interaction with monoamine receptors. The methoxyphenylpiperidine moiety is a common feature in a variety of CNS-active compounds, including known 5-HT receptor ligands. This application note provides a comprehensive guide to characterizing the binding affinity of this compound for the human 5-HT2A receptor using in vitro radioligand binding assays.

This document outlines two fundamental radioligand binding assays: a saturation assay to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, and a competition assay to determine the inhibition constant (Ki) of 1-(2-Methoxyphenyl)piperidin-4-amine.

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor, upon activation by an agonist like serotonin, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R 5-HT2A Receptor G Gq/11 Protein R->G Agonist Binding PLC Phospholipase C G->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
[3H]Ketanserin (Radioligand)PerkinElmerNET793001MC
1-(2-Methoxyphenyl)piperidin-4-amineN/AN/A
Ketanserin (Non-radiolabeled)Sigma-AldrichK006
Mianserin (for non-specific binding)Sigma-AldrichM2525
Human 5-HT2A receptor membranesPerkinElmerES-313-M
Tris-HClThermo Fisher15567027
MgCl2Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well microplatesCorning3632
Glass fiber filters (GF/B)Whatman1821-915
Scintillation cocktailPerkinElmer6013329
Microplate scintillation counterPerkinElmerMicroBeta2

Experimental Protocols

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) of the radioligand ([3H]Ketanserin) and the total receptor density (Bmax) in the membrane preparation.

Workflow:

Saturation Assay Workflow A Prepare serial dilutions of [3H]Ketanserin B Add assay buffer, membranes, and radioligand to wells A->B C For non-specific binding, add excess Mianserin (10 µM) B->C D Incubate at 25°C for 60 minutes B->D C->D E Rapidly filter through GF/B filters D->E F Wash filters 3x with ice-cold wash buffer E->F G Add scintillation cocktail and count radioactivity F->G H Analyze data using non-linear regression G->H

Caption: Workflow for the [3H]Ketanserin saturation binding assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Prepare Radioligand Dilutions: Perform serial dilutions of [3H]Ketanserin in assay buffer to achieve a final concentration range of 0.1 to 10 nM.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin dilution, and 100 µL of diluted 5-HT2A receptor membranes (5-10 µg protein/well).

    • Non-Specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [3H]Ketanserin dilution, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the samples onto GF/B glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot specific binding as a function of the radioligand concentration.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.

Competition Binding Assay

This assay determines the affinity (Ki) of the test compound, 1-(2-Methoxyphenyl)piperidin-4-amine, by measuring its ability to displace a fixed concentration of the radioligand.

Workflow:

Competition Assay Workflow A Prepare serial dilutions of 1-(2-Methoxyphenyl)piperidin-4-amine B Add assay buffer, fixed [3H]Ketanserin (at Kd), test compound, and membranes A->B C Define control wells for Total Binding (no compound) and NSB (excess Mianserin) B->C D Incubate at 25°C for 60 minutes B->D C->D E Rapidly filter through GF/B filters D->E F Wash filters 3x with ice-cold wash buffer E->F G Add scintillation cocktail and count radioactivity F->G H Analyze data to determine IC50 and calculate Ki G->H

Caption: Workflow for the competition binding assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Same as the saturation assay.

  • Prepare Test Compound Dilutions: Perform serial dilutions of 1-(2-Methoxyphenyl)piperidin-4-amine in assay buffer to achieve a final concentration range from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 1 nM), and 100 µL of diluted membranes.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [3H]Ketanserin, and 100 µL of diluted membranes.

    • Competition: 50 µL of the test compound dilution, 50 µL of [3H]Ketanserin, and 100 µL of diluted membranes.

  • Incubation, Filtration, and Counting: Follow steps 4-6 from the saturation assay protocol.

  • Data Analysis:

    • Normalize the data by setting the mean total binding as 100% and the mean NSB as 0%.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand determined from the saturation assay.

Data Interpretation and Expected Results

Assay TypeKey Parameters DerivedHypothetical Value for a High-Affinity Ligand
Saturation AssayKd of [3H]Ketanserin0.5 - 2.0 nM
BmaxVaries with membrane prep (e.g., 500 fmol/mg)
Competition AssayIC50 of Test Compound10 nM
Ki of Test Compound< 10 nM

A low nanomolar Ki value for 1-(2-Methoxyphenyl)piperidin-4-amine would suggest it is a high-affinity ligand for the 5-HT2A receptor. The slope of the competition curve (Hill slope) should be close to 1.0, indicating competition at a single binding site.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay should include the following controls:

  • Standard Compound: A known 5-HT2A antagonist (e.g., unlabeled ketanserin) should be run in parallel as a positive control to validate the assay performance. The calculated Ki for the standard should fall within the historically accepted range.

  • Receptor Expression: The Bmax value from the saturation assay confirms the presence and density of the target receptor in the membrane preparation.

  • Radioligand Integrity: The Kd of the radioligand should be consistent across experiments, ensuring the quality of the radioligand and the assay setup.

References

  • Berg, K. A., et al. (2005). Pleiotropic Gq/11-coupled 5-hydroxytryptamine2A receptor signaling: a new view of 5-hydroxytryptamine2A receptor-activated G-protein-coupled receptor kinase 2 and β-arrestin2 functions. Molecular Pharmacology, 68(1), 140-151. [Link]

  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of cortical circuits and its role in the pathophysiology of schizophrenia. Frontiers in Integrative Neuroscience, 7, 95. [Link]

  • Howell, L. A., & Watts, V. J. (2015). G-protein-coupled receptor-G-protein-coupled receptor kinase-β-arrestin complexes and their potential role in neuropsychiatric disorders. The AAPS Journal, 17(2), 336-349. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Application

1-(2-Methoxyphenyl)piperidin-4-amine as a chemical intermediate in drug synthesis

An In-Depth Technical Guide to the Application of 1-(2-Methoxyphenyl)piperidin-4-amine in Drug Synthesis Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 1-(2-Methoxyphenyl)piperidin-4-amine in Drug Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available building blocks, the piperidine moiety stands out as a "privileged scaffold," a structural framework frequently found in a multitude of approved pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional architecture that facilitates precise interactions with biological targets.[4]

This guide focuses on a particularly valuable derivative: 1-(2-Methoxyphenyl)piperidin-4-amine . This intermediate uniquely combines the robust piperidine core with two critical functionalities: a primary amine at the 4-position, which serves as a versatile handle for subsequent chemical modifications, and a 2-methoxyphenyl group attached to the piperidine nitrogen. The methoxyphenyl group itself is a common feature in neuropharmacological agents, often influencing receptor binding affinity and selectivity.[5][6]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying chemical logic, field-proven insights into experimental design, and a framework for the safe and effective utilization of 1-(2-Methoxyphenyl)piperidin-4-amine as a key intermediate in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is the foundation of successful and safe laboratory practice.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)piperidin-4-amine

PropertyValueReference
IUPAC Name 4-(2-methoxyphenyl)piperidin-4-amine[7]
CAS Number 882650-84-4 (example, check supplier)
Molecular Formula C₁₂H₁₈N₂O[7]
Molecular Weight 206.28 g/mol [7]
Appearance Varies (consult supplier data)
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 2[7]

Table 2: GHS Safety and Handling Information Note: This data is compiled based on related structures like 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperidin-4-amine. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are using.

Hazard ClassHazard StatementPrecautionary Codes (Examples)Reference
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P330[8]
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362[9][10]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[9][10]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312[9][10]

Expert Insight on Handling: Due to its potential to cause skin, eye, and respiratory irritation, 1-(2-Methoxyphenyl)piperidin-4-amine must be handled in a well-ventilated fume hood.[9][10][11] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[11] For weighing and transfer operations, an enclosure or powder-handling hood is recommended to minimize inhalation of fine particulates.

Core Applications & Synthetic Strategy

The utility of 1-(2-Methoxyphenyl)piperidin-4-amine lies in the reactivity of its primary amine. This functional group is a potent nucleophile, making it an ideal starting point for a variety of bond-forming reactions that are central to drug synthesis.

  • Neuropharmacology: The aryl-piperidine/piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS). This intermediate is particularly relevant for synthesizing ligands for serotonin (5-HT) and dopamine (D₂) receptors, which are implicated in conditions such as depression, anxiety, and psychosis.[5][6][12]

  • Urological Disorders: Arylpiperazine derivatives have shown significant efficacy as α₁-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH). The 1-(2-Methoxyphenyl)piperidin-4-amine scaffold provides a direct route to explore analogs in this therapeutic area.[13]

  • Oncology: The piperidine ring is increasingly incorporated into anticancer drug design to enhance binding affinity and pharmacokinetic profiles.[1][2] This intermediate allows for the exploration of novel chemical space in this critical field.

The primary amine at the C-4 position is the key synthetic handle, allowing for three main classes of transformations: N-Alkylation , Reductive Amination , and Amide Coupling . These reactions form the basis of the subsequent protocols.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems, providing not only the steps but the rationale behind them.

Protocol 1: General N-Alkylation of the Primary Amine

This procedure is fundamental for attaching new side chains to the piperidine core, often to modulate receptor affinity or pharmacokinetic properties.

Causality: The primary amine acts as a nucleophile, attacking an electrophilic alkyl halide (R-X). A non-nucleophilic base is required to neutralize the hydrohalic acid (HX) generated during the reaction, driving the equilibrium towards the product and preventing the formation of the unreactive ammonium salt.

Workflow Diagram: N-Alkylation

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 1-(2-Methoxyphenyl)piperidin-4-amine P1 Combine reactants in solvent A->P1 B Alkyl Halide (R-X) B->P1 C Base (e.g., K₂CO₃, DIPEA) C->P1 D Solvent (e.g., DMF, Acetonitrile) D->P1 P2 Heat reaction mixture (e.g., 60-80 °C) P1->P2 P3 Monitor reaction by TLC/LC-MS P2->P3 P4 Aqueous workup & Extraction P3->P4 P5 Purification (e.g., Chromatography) P4->P5 Z N-Alkylated Product P5->Z

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Methoxyphenyl)piperidin-4-amine (1.0 eq).

  • Solvation: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, to dissolve the starting material (approx. 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination

This powerful one-pot reaction forms a new carbon-nitrogen bond by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. It is a highly efficient method for creating more complex secondary amines.[14]

Causality: The reaction proceeds via the formation of a transient imine or enamine intermediate from the condensation of the amine and the carbonyl compound. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces this intermediate to the final amine product without reducing the starting carbonyl compound.

Workflow Diagram: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 1-(2-Methoxyphenyl)piperidin-4-amine P1 Combine amine and carbonyl in solvent A->P1 B Aldehyde or Ketone (R-CO-R') B->P1 C Reducing Agent (e.g., STAB) P3 Add reducing agent portion-wise C->P3 D Solvent (e.g., DCE, THF) D->P1 P2 Stir for 30 min (Imine Formation) P1->P2 P2->P3 P4 Stir at room temp until completion P3->P4 P5 Quench & Aqueous Workup P4->P5 P6 Purification P5->P6 Z N-Substituted Product P6->Z

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Preparation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-Methoxyphenyl)piperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then separate the layers. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Amide Bond Formation (Amide Coupling)

This reaction is essential for synthesizing a vast number of pharmaceuticals, including many analgesics and enzyme inhibitors.[14]

Causality: To form an amide bond from a carboxylic acid, the carboxyl group must be "activated" to make it more electrophilic. This is achieved using coupling reagents (e.g., EDC, HATU) that form a highly reactive intermediate, which is then readily attacked by the primary amine nucleophile.

Workflow Diagram: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 1-(2-Methoxyphenyl)piperidin-4-amine P2 Add amine and base to activated acid A->P2 B Carboxylic Acid (R-COOH) P1 Activate carboxylic acid with coupling agent B->P1 C Coupling Agent (e.g., EDC, HATU) C->P1 D Base (e.g., DIPEA) D->P2 E Solvent (e.g., DMF, DCM) E->P1 P1->P2 P3 Stir at room temp until completion P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Purification P4->P5 Z Amide Product P5->Z

Caption: General workflow for amide coupling.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq), a coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq), and an additive like HOBt (Hydroxybenzotriazole, 1.2 eq) in DMF or dichloromethane (DCM). Stir for 15-30 minutes at 0 °C to room temperature.

  • Amine Addition: In a separate flask, dissolve 1-(2-Methoxyphenyl)piperidin-4-amine (1.0 eq) and a base like DIPEA (2.0 eq) in the same solvent.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Analytical Characterization

Post-synthesis, it is crucial to verify the structure and purity of the resulting compounds.

Table 3: Common Analytical Techniques for Product Validation

TechniquePurposeExpected ObservationsReference
TLC Reaction monitoring and purity assessmentA new spot with a different Rf value from the starting materials.[15]
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the product.[16]
GC-MS Analysis of volatile, thermally stable compoundsProvides retention time and a fragmentation pattern that can confirm the structure.[15]
NMR Definitive structural elucidation¹H and ¹³C NMR spectra will show characteristic shifts and couplings confirming the new structure.[17]
IR Spectroscopy Functional group confirmationAppearance or disappearance of key stretches (e.g., C=O stretch for amides, N-H bend for secondary amines).[17]

Conclusion

1-(2-Methoxyphenyl)piperidin-4-amine is a high-value, versatile chemical intermediate that provides a direct and efficient entry point into several therapeutically relevant chemical classes. Its dual functionality—a reactive primary amine on a privileged piperidine scaffold—makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide offer a robust framework for leveraging this intermediate in the synthesis of novel drug candidates targeting a wide spectrum of diseases, from neurological disorders to cancer. By understanding the underlying chemical principles and adhering to rigorous safety and analytical practices, researchers can effectively unlock the full potential of this powerful building block.

References

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US4080453A - 1-Substituted-4-(1,2-diphenylethyl)piperazine derivatives and compositions containing the same.
  • Google Patents. (n.d.). US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates.
  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • Arch Pharm (Weinheim). (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614-26. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (2017). United States Patent 9,650,338.
  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)piperidin-4-amine (C12H18N2O). Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Molecular Docking of 1-(2-Methoxyphenyl)piperidin-4-amine with Target Proteins

Introduction Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is a cornerstone of structure-based drug design, enabling researchers to predict the binding mode and affinity of a small molecule (ligand) with a biological macromolecule (receptor), typically a protein.[3][4][5] By providing insights into molecular interactions, docking accelerates the identification of potential drug candidates and helps in understanding their mechanism of action.[2][5]

The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals due to its ability to interact with diverse biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6][7] This makes piperidine derivatives, such as 1-(2-Methoxyphenyl)piperidin-4-amine, compelling candidates for drug discovery programs targeting various diseases, including those of the central nervous system and cancer.[7][8][9]

This guide provides a detailed, step-by-step protocol for performing molecular docking of 1-(2-Methoxyphenyl)piperidin-4-amine against selected protein targets. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure scientific integrity and reproducibility.

I. Foundational Concepts: The "Why" Behind the "How"

Before delving into the protocol, it's crucial to understand the principles that govern a successful docking experiment. The process is more than just a computational exercise; it's a simulation of a physical-chemical event. The core objective is to find the most energetically favorable binding pose of the ligand within the receptor's binding site.[10]

Key Concepts:
  • Search Algorithms: These algorithms explore the vast conformational space of the ligand and the binding site to generate a wide range of possible binding poses.[10]

  • Scoring Functions: Once poses are generated, a scoring function estimates the binding affinity for each pose.[1][2] The score is typically represented as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[1][11][12]

  • Validation: A critical, often overlooked step is the validation of the docking protocol.[13][14] This is typically done by "redocking" a known co-crystallized ligand into its corresponding protein structure. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically <2.0 Å), provides confidence in the chosen parameters.[11][15]

Overall Molecular Docking Workflow

The following diagram outlines the major stages of a typical molecular docking study, from initial preparation to final analysis.

Molecular Docking Workflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Simulation cluster_Analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (1-(2-Methoxyphenyl)piperidin-4-amine) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Target_ID Target Identification & Protein Retrieval Protein_Prep Protein Preparation Target_ID->Protein_Prep Protein_Prep->Grid_Gen Docking_Run Execute Docking (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose & Score Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (e.g., PyMOL, Discovery Studio) Pose_Analysis->Interaction_Analysis Hit_Prioritization Hit Prioritization Interaction_Analysis->Hit_Prioritization caption Overall workflow for molecular docking.

Caption: Overall workflow for molecular docking.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the molecular docking of 1-(2-Methoxyphenyl)piperidin-4-amine. We will use widely accepted and freely available software tools: AutoDock Tools for file preparation, AutoDock Vina for the docking simulation, and PyMOL for visualization.[16]

A. Ligand Preparation Protocol

The goal of ligand preparation is to generate a 3D structure with correct atom types, charges, and rotatable bonds.[17]

  • Obtain Ligand Structure:

    • The 2D structure of 1-(2-Methoxyphenyl)piperidin-4-amine can be obtained from databases like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[18]

    • For this protocol, we will use the SMILES string: COC1=CC=CC=C1N2CCC(CC2)N.

  • Generate 3D Conformation and Energy Minimization:

    • Use a tool like Open Babel or the web-based tool PRODRG to convert the 2D structure or SMILES string into a 3D structure (.mol2 or .pdb format).

    • Rationale: This step generates a plausible 3D conformation. Energy minimization is then performed to relieve any steric clashes and find a low-energy conformation.[18]

  • Prepare for AutoDock (PDBQT format):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your 3D ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

    • Rationale: The PDBQT (Protein Data Bank, Partial Charge & Atom Type) format is required by AutoDock Vina. It includes information on atomic partial charges, atom types, and the ligand's rotatable bonds, which are crucial for the docking simulation.[17]

B. Target Protein Identification and Preparation

The selection and preparation of the target protein are critical for a meaningful docking study.

  • Target Identification:

    • Based on the known pharmacology of piperidine derivatives, potential targets can be identified.[8][9] For this guide, we will consider a hypothetical target, the Human Dopamine D2 Receptor, a GPCR implicated in various neurological disorders.

    • Rationale: Target selection should be based on existing literature or preliminary in silico predictions that suggest a potential interaction between the ligand class and the protein family.[8]

  • Protein Structure Retrieval:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure you select a high-resolution structure, preferably with a co-crystallized ligand in the binding site of interest.

    • Rationale: A high-resolution structure provides more accurate atomic coordinates. A co-crystallized ligand helps in identifying the correct binding pocket and is essential for validating the docking protocol.[19]

  • Protein Preparation Protocol:

    • Launch AutoDock Tools (ADT).

    • Go to File -> Read Molecule and open the downloaded PDB file.

    • Clean the Protein:

      • Go to Edit -> Delete Water to remove all water molecules.[18]

      • Remove any co-crystallized ligands, ions, or cofactors that are not relevant to the binding interaction.

      • Rationale: Water molecules and non-essential heteroatoms can interfere with the docking process. However, in some cases, specific water molecules that mediate protein-ligand interactions might be retained, which is a more advanced technique.[18]

    • Add Hydrogens:

      • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

      • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding polar hydrogens is essential for correctly defining hydrogen bonding interactions.[17][18]

    • Assign Charges:

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Rationale: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT:

      • Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.

      • A dialog box will appear asking to save the prepared protein. Save it as protein.pdbqt.

C. Molecular Docking Simulation Protocol (AutoDock Vina)

This protocol outlines the steps to define the binding site and run the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. This box defines the search space for the docking algorithm.

    • Position and resize the box to encompass the entire binding site. If a co-crystallized ligand was present, center the box on that ligand's location.[17]

    • Note down the center coordinates (x, y, z) and the size dimensions (x, y, z) from the Grid Options window.

    • Rationale: The grid box limits the search space, making the calculation more efficient and focused on the area of interest. A box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the values with those you noted from the grid box setup:

    • Rationale: This configuration file provides all the necessary input parameters for the AutoDock Vina executable. exhaustiveness controls the thoroughness of the search, with higher values leading to more extensive sampling but longer run times. num_modes specifies the number of binding poses to be generated.[17]

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command (assuming vina is in your system's PATH):

    • Rationale: This command initiates the docking process. Vina will generate two output files: log.txt, which contains the binding affinity scores for each generated pose, and output.pdbqt, which contains the 3D coordinates of the docked ligand poses.[20]

III. Analysis and Interpretation of Results

A. Quantitative Data Analysis

The primary quantitative data from AutoDock Vina are the binding affinity scores.

Pose NumberBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-8.50.0000.000
2-8.21.2342.456
3-8.11.5673.123
4-7.92.0124.567
5-7.82.3455.123
6-7.63.1236.789
7-7.53.5677.123
8-7.44.0128.567
9-7.24.3459.123

Table generated from a hypothetical log.txt file.

Interpretation:

  • Binding Affinity: The pose with the most negative binding affinity (Pose 1 at -8.5 kcal/mol) is the predicted best binding mode.[11]

  • RMSD: The Root Mean Square Deviation values indicate the positional difference between the atoms of different poses. Poses with low RMSD values from each other are conformationally similar and belong to the same cluster.[15]

B. Qualitative and Visual Analysis

Visual inspection of the docked poses is crucial to assess their plausibility.[21]

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the protein.pdbqt and output.pdbqt files. The output.pdbqt will load as a multi-state object, with each state corresponding to a docked pose.

  • Analyze Interactions:

    • Focus on the best-scoring pose (Pose 1).

    • Display the protein as a surface or cartoon and the ligand as sticks.

    • Identify key interactions such as:

      • Hydrogen bonds: Use the find command in PyMOL (find polar contacts to (selection)) to identify potential hydrogen bonds between the ligand and protein residues.[22]

      • Hydrophobic interactions: Observe if non-polar parts of the ligand are in close proximity to hydrophobic residues of the protein.

      • Pi-stacking or Cation-pi interactions: Look for interactions between aromatic rings.

    • Rationale: A plausible binding pose should exhibit chemically sensible interactions with key residues in the binding pocket. The presence of multiple favorable interactions strengthens the confidence in the predicted pose.[11]

Interaction Analysis Workflow

Interaction Analysis Load_Structures Load Protein & Docked Poses (PyMOL/Discovery Studio) Focus_Best_Pose Isolate Best Scoring Pose Load_Structures->Focus_Best_Pose Identify_H_Bonds Identify Hydrogen Bonds Focus_Best_Pose->Identify_H_Bonds Identify_Hydrophobic Identify Hydrophobic Interactions Focus_Best_Pose->Identify_Hydrophobic Identify_Other Identify Other Interactions (e.g., Pi-Stacking) Focus_Best_Pose->Identify_Other Assess_Plausibility Assess Biological Plausibility of Interactions Identify_H_Bonds->Assess_Plausibility Identify_Hydrophobic->Assess_Plausibility Identify_Other->Assess_Plausibility caption Workflow for visual interaction analysis.

Caption: Workflow for visual interaction analysis.

IV. Conclusion and Best Practices

Molecular docking is a valuable tool for hypothesis generation in drug discovery. The protocols outlined in this guide provide a robust framework for investigating the binding of 1-(2-Methoxyphenyl)piperidin-4-amine to protein targets. It is imperative to remember that docking results are predictions and should be validated experimentally.

Key Best Practices:
  • Protocol Validation: Always validate your docking protocol by redocking a known ligand to ensure your parameters can reproduce the experimental binding mode.[13][14]

  • Target Knowledge: A thorough understanding of the target protein's biology and its binding site is crucial for interpreting results correctly.[11]

  • Ligand Protonation and Tautomers: Consider the relevant protonation states and tautomers of your ligand at physiological pH, as this can significantly impact binding.[13]

  • Protein Flexibility: Standard docking often treats the protein as rigid. For targets known to be flexible, consider more advanced techniques like ensemble docking or induced-fit docking.[5][13]

By adhering to these principles and protocols, researchers can leverage molecular docking to effectively guide their drug discovery efforts.

V. References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot.

  • AutoDock Vina Tutorial. (2020, December 4). Vina Video Tutorial. The Scripps Research Institute. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • ResearchGate. (2025, June 15). (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved from [Link]

  • SWISSDOCK Tutorial. (2024, September 23). A Beginner's Guide to Molecular Docking! YouTube. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Tutorial. Retrieved from [Link]

  • MDPI. (2025, December 26). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025, August 5). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability and storage conditions for 1-(2-Methoxyphenyl)piperidin-4-amine

Technical Support Center: 1-(2-Methoxyphenyl)piperidin-4-amine Welcome to the dedicated technical support guide for 1-(2-Methoxyphenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Methoxyphenyl)piperidin-4-amine

Welcome to the dedicated technical support guide for 1-(2-Methoxyphenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its lifecycle in your laboratory. Given that specific, in-depth stability studies for this exact molecule are not extensively published, this guide synthesizes best practices derived from the chemical properties of its core piperidine scaffold, attached functional groups, and data from structurally related compounds.[1][2][3]

Our goal is to provide you with the causal logic behind each recommendation, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-(2-Methoxyphenyl)piperidin-4-amine.

Q1: What are the optimal long-term storage conditions for solid 1-(2-Methoxyphenyl)piperidin-4-amine?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5][6] Many suppliers recommend storage at 2-8°C.[7] An inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize potential degradation from atmospheric components.

  • Causality: The piperidine amine is susceptible to oxidation, and the overall structure can be sensitive to moisture (hygroscopic) and light.[8] Cool temperatures slow down the rate of any potential degradation reactions. A dry, inert atmosphere prevents reactions with water and oxygen.

Q2: How should I handle the compound upon receipt?

A2: Upon receiving the shipment, allow the container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can compromise its stability. Inspect the material for any changes in appearance. It should be a solid, and any significant discoloration or clumping may indicate potential issues.

Q3: Is 1-(2-Methoxyphenyl)piperidin-4-amine sensitive to air or light?

A3: Yes, compounds containing amine functionalities, like piperidines, can be sensitive to both air (oxygen) and light.[6][8]

  • Air Sensitivity: The nitrogen atoms in the piperidine ring and the 4-amino group can be susceptible to oxidation over time, which can lead to the formation of impurities.

  • Light Sensitivity: Exposure to UV light can provide the energy to initiate degradation pathways. It is standard best practice to store such compounds in amber vials or in a dark location.[6][8]

Q4: What is the recommended procedure for preparing and storing stock solutions?

A4: Prepare stock solutions by dissolving the compound in a suitable, dry, aprotic solvent. We recommend preparing fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store them tightly sealed at -20°C or -80°C. Before use, thaw the vial completely and bring it to room temperature. Avoid repeated freeze-thaw cycles.

  • Causality: Storing in solution, especially in protic or aqueous solvents, can accelerate degradation compared to storage as a solid. Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated temperature changes.

Q5: What are the known chemical incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][8]

  • Causality: The amine groups are basic and will react exothermically with strong acids. Strong oxidizing agents can lead to uncontrolled and extensive degradation of the molecule. Acid chlorides and anhydrides will readily acylate the amine groups.

Troubleshooting Guide

This guide provides a logical workflow for addressing common stability-related issues.

Problem: The solid compound has changed in appearance (e.g., discoloration, clumping).

This is a common indicator of potential degradation or moisture absorption. Follow this decision-making process:

Troubleshooting_Appearance start Observe change in solid's appearance (e.g., color change, clumping) q1 Was the container stored properly (cool, dry, dark)? start->q1 action1 Review storage protocol. Move to correct conditions. Consider ordering fresh stock. q1->action1 No q2 Is the change significant (e.g., dark brown, sticky)? q1->q2 Yes a1_yes Yes a1_no No action2 Compound may be significantly degraded. Discard and use fresh stock for critical experiments. q2->action2 Yes action3 Compound may have minor impurities or absorbed moisture. Use with caution. Consider purification or use for non-critical tests. q2->action3 No a2_yes Yes a2_no No

Caption: Decision tree for addressing changes in physical appearance.

Problem: Experimental results are inconsistent or show a loss of compound activity.

Inconsistent results can often be traced back to the integrity of the chemical matter.

  • Evaluate Stock Solution: If using a stock solution, was it stored correctly (frozen, protected from light)? How many times has it been freeze-thawed? It is highly recommended to use a freshly prepared solution or a new aliquot from a master stock.

  • Evaluate Solid Material: If the solid material was stored improperly, it may have degraded. Refer to the troubleshooting workflow above.

  • Perform a Quality Control Check: If possible, verify the identity and purity of your compound using analytical methods like LC-MS or ¹H NMR. Compare the results to the certificate of analysis provided by the supplier or to reference spectra. This is the most definitive way to assess compound integrity.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of Solid Compound
  • Receiving: Upon receipt, log the date and visually inspect the container and material.

  • Equilibration: Before opening for the first time, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes.

  • Aliquoting (Optional but Recommended): If you plan to use small quantities over time, it is best to aliquot the solid into smaller, appropriately sized vials under an inert atmosphere (if available). This minimizes the exposure of the bulk material to the atmosphere.

  • Storage: Store the primary container and any aliquots in a desiccator at the recommended temperature (e.g., 2-8°C), protected from light.[7] Ensure the container seal is tight.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous grade solvent appropriate for your experimental needs (e.g., DMSO, DMF, Dichloromethane).

  • Preparation: Accurately weigh the required amount of 1-(2-Methoxyphenyl)piperidin-4-amine in a fume hood. Add the solvent to the desired final concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage:

    • For immediate use, keep the solution tightly capped and protected from light.

    • For short-term storage (1-2 days), store at 2-8°C.

    • For long-term storage, dispense the solution into single-use aliquots in vials designed for low-temperature storage. Store at -20°C or -80°C.

  • Usage: When needed, remove a single aliquot from the freezer. Allow it to thaw completely and reach room temperature before opening and using. Discard any unused portion of the thawed aliquot; do not refreeze.

Chemical Structure and Potential Stability Considerations

The structure contains several key features that inform the recommended handling procedures.

Sources

Optimization

improving diastereoselectivity in functionalized piperidine synthesis

Introduction Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast number...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast number of FDA-approved drugs.[1] Achieving precise control over the three-dimensional arrangement of substituents—diastereoselectivity—is often critical to a molecule's therapeutic efficacy and safety profile.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance diastereoselectivity in their synthetic routes. We will explore the causal relationships behind experimental outcomes, providing not just protocols, but the scientific reasoning needed to adapt and innovate.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific, common challenges encountered during the synthesis of functionalized piperidines.

Question 1: My reaction is yielding a poor diastereomeric ratio (d.r.), often close to 1:1. What are the first principles I should investigate?

Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is minimal. To improve selectivity, you must amplify this energy difference. Several key factors govern this:

  • Steric Hindrance: The three-dimensional bulk of substituents on your starting materials is a primary determinant of facial selectivity. The reaction will typically favor the pathway that minimizes steric repulsion in the transition state.[2]

  • Reaction Conditions: Temperature, solvent, and catalyst loading are not merely environmental parameters; they actively influence the energetic landscape of the reaction. It is crucial to screen these conditions to find the optimal settings for your specific substrate.[2]

  • Nature of the Reactants: The electronic and structural characteristics of your precursors are fundamental. For instance, in cycloadditions, the choice of diene and dienophile can dramatically alter the stereochemical outcome. Some multi-component reactions are inherently highly stereoselective due to the specific nature of the substrates involved.[2]

  • Control Strategy: Diastereoselectivity can be governed by different elements of the reaction:

    • Substrate Control: An existing chiral center in the starting material directs the stereochemistry of the newly formed centers.

    • Reagent/Auxiliary Control: A chiral auxiliary attached to the substrate directs the approach of the reagent.[3][4]

    • Catalyst Control: A chiral catalyst creates a chiral environment, dictating the stereochemical outcome regardless of the substrate's inherent chirality.[2][5][6]

Troubleshooting Workflow for Low Diastereoselectivity

Below is a systematic workflow to diagnose and resolve poor diastereoselectivity.

G start Low Diastereoselectivity Observed (e.g., < 5:1 d.r.) check_conditions Analyze Reaction Conditions start->check_conditions check_substrate Evaluate Substrate & Reagents start->check_substrate check_control Assess Stereocontrol Strategy start->check_control temp Temperature Control (Kinetic vs. Thermodynamic) check_conditions->temp solvent Solvent Polarity & Coordination check_conditions->solvent catalyst Catalyst/Ligand Screening check_conditions->catalyst sterics Steric Hindrance (Substituent Bulk) check_substrate->sterics protecting_group Nitrogen Protecting Group (Boc, Cbz, Sulfonyl) check_substrate->protecting_group auxiliary Chiral Auxiliary (Purity & Efficacy) check_control->auxiliary lower_temp Lower Temperature temp->lower_temp Favors kinetic product solvent_screen Screen Solvents solvent->solvent_screen Stabilizes transition state catalyst_screen Screen Catalysts/Ligands catalyst->catalyst_screen Alters chiral environment modify_pg Change Protecting Group protecting_group->modify_pg Influences conformation modify_aux Change Chiral Auxiliary auxiliary->modify_aux Improves facial bias

Caption: A workflow for troubleshooting low diastereoselectivity.

Question 2: How significantly do reaction temperature and solvent choice impact diastereoselectivity?

Answer: The impact is profound and often underestimated.

Temperature: Lowering the reaction temperature is one of the most effective strategies for increasing diastereoselectivity.[7] This is because diastereomers are often formed under kinetic control, meaning the product ratio reflects the relative rates of formation. According to the Eyring equation, the difference in the rate constants is exponentially dependent on the difference in the free energies of activation (ΔΔG‡) and inversely dependent on temperature.

  • Kinetic Control: At lower temperatures, there is less thermal energy available to overcome the higher activation barrier of the less-favored transition state. This amplifies the effect of even a small energy difference, leading to a higher diastereomeric ratio.[8]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. If the less stable diastereomer can revert to an intermediate and then form the more stable product, the reaction will eventually equilibrate to a ratio that reflects the thermodynamic stability of the products, which may not be the desired outcome.[7]

Solvent: The solvent can influence diastereoselectivity through several mechanisms:

  • Transition State Stabilization: Polar solvents may stabilize a more polar transition state over a less polar one.

  • Coordination: Coordinating solvents (like THF or MeCN) can interact with metal catalysts or Lewis acids, altering the steric and electronic environment of the catalytic center and thus influencing selectivity.

  • Hydrogen Bonding: Protic solvents can engage in hydrogen bonding, which can pre-organize substrates or stabilize specific transition state geometries. For example, in some iridium-catalyzed hydrogenations, the use of water as a solvent prevents racemization and enables highly enantioselective synthesis.[9]

Question 3: My catalytic hydrogenation of a substituted pyridine is giving poor diastereoselectivity. What are the critical parameters to optimize?

Answer: The catalytic hydrogenation of pyridines to piperidines is a powerful but complex transformation where selectivity is key. The cis isomer is often the thermodynamically more stable product and is frequently dominant. However, achieving high selectivity requires careful optimization.

  • Catalyst Selection: The choice of metal is paramount. Platinum (e.g., PtO₂, Adams' catalyst) and Rhodium are highly effective.[10] The catalyst support (e.g., Carbon, Alumina) can also influence activity and selectivity. For some substrates, Rhodium on carbon (Rh/C) may be more effective than Palladium on carbon (Pd/C).[11]

  • Acidic Additives: Hydrogenation of the electron-rich pyridine ring is often sluggish. The reaction is typically performed under acidic conditions (e.g., in glacial acetic acid or with an acidic additive like HCl) to protonate the pyridine nitrogen, activating the ring for reduction.[10] The choice and amount of acid can tune the chemoselectivity and diastereoselectivity.[8]

  • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, in certain systems, increasing pressure from 30 to 80 bar has been shown to improve diastereoselectivity.[11]

  • Substrate Substitution: The position and nature of substituents on the pyridine ring dramatically affect the outcome. Steric hindrance can direct the hydrogenation to the less hindered face of the molecule.[12]

Data Summary: Influence of Catalyst and Conditions on Diastereoselectivity
Reaction TypeCatalyst/ConditionsSubstrateDiastereomeric Ratio (d.r.)Reference
C-H FunctionalizationRh₂(R-TCPTAD)₄N-Boc-piperidine11:1[5][6]
C-H FunctionalizationRh₂(R-TPPTTL)₄N-Bs-piperidine>30:1[5][6]
HydrogenationPtO₂, H₂ (1 atm), EtOH3,5-disubstituted pyridine95:5 (cis:trans)[12]
HydrogenationPd/C, H₂ (1 atm), EtOH3,5-disubstituted pyridine70:30 (trans:cis)[12]
EpimerizationK-t-BuOK, THF, -78 °Ccis-2,5-disubstituted piperidine95:5 (trans:cis)[12]
Question 4: I am using a chiral auxiliary, but the induced diastereoselectivity is low. What are the likely causes?

Answer: Chiral auxiliaries are a classic strategy for stereocontrol, but their effectiveness depends on several factors.[3]

  • Conformational Rigidity: The auxiliary must effectively lock the conformation of the substrate to expose one face preferentially to the incoming reagent. If the linker between the auxiliary and the reactive center is too flexible, it will not provide a sufficient facial bias.

  • Steric Shielding: The auxiliary must be sterically demanding enough to effectively block one face of the molecule.

  • Purity of the Auxiliary: Ensure the chiral auxiliary itself is of high enantiomeric purity. Any contamination with the other enantiomer will erode the diastereoselectivity of the final product.

  • Chelation Control: In many cases, the auxiliary works by forming a rigid chelated intermediate with a Lewis acid or metal cation. If the reaction conditions do not favor chelation (e.g., wrong solvent, non-coordinating counter-ion), the directing effect will be lost.

  • Reaction Mechanism: The auxiliary may not be suited for the specific reaction mechanism. For example, a reaction proceeding through a radical intermediate might show lower levels of diastereoselectivity compared to an ionic pathway, as radicals are less sensitive to steric factors.

A domino Mannich–Michael reaction using an O-pivaloylated arabinosylaldimine as a chiral auxiliary has been shown to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity.[4] This highlights the power of carbohydrate-based auxiliaries in creating a well-defined steric environment.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in piperidine synthesis? A1: There are three main strategies:

  • Chiral Pool Synthesis: Starting from an enantiopure natural product (like an amino acid or carbohydrate) that already contains some of the required stereocenters.[13]

  • Chiral Auxiliary Methods: A temporary chiral group is attached to the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed in a later step.[3]

  • Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) creates a chiral environment that favors the formation of one stereoisomer over another.[2][13] This is often the most efficient and atom-economical approach.

Q2: How does the nitrogen protecting group (PG) influence diastereoselectivity? A2: The N-protecting group has a significant impact on both reactivity and stereoselectivity. Bulky protecting groups like tert-butyloxycarbonyl (Boc) can influence the ground-state conformation of the piperidine ring, creating a steric bias that directs incoming reagents.[12] Electron-withdrawing groups like sulfonyls (e.g., Ts, Bs) can alter the electronics of the system and are crucial in controlling site selectivity in reactions like rhodium-catalyzed C-H functionalization.[5][6] In some cases, the protecting group can act as a chiral ligand itself.[9]

Q3: My reaction involves an epimerization step that improves the d.r. over time. What is happening? A3: This indicates that your reaction is likely under thermodynamic control. Initially, a non-selective or less-selective reaction (kinetic phase) may produce a mixture of diastereomers.[14] However, if one of the newly formed stereocenters is labile under the reaction conditions (e.g., it is adjacent to a carbonyl or is an α-amino C-H bond), it can epimerize. The system will then equilibrate to favor the thermodynamically most stable diastereomer.[14] This phenomenon has been observed in photoredox-catalyzed α-amino C–H arylations, where an initial non-selective arylation is followed by an epimerization step that leads to a high final d.r.[14]

Key Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine (General Procedure)

This protocol is based on general methods for the reduction of pyridines to cis-piperidines.[10][12]

  • Setup: To a suitable pressure reactor vessel (e.g., a Parr shaker), add the substituted pyridine (1.0 eq).

  • Catalyst Addition: Add the catalyst, typically Platinum(IV) oxide (PtO₂, Adams' catalyst), at a loading of 5-10 mol%.

  • Solvent Addition: Add an acidic solvent, such as glacial acetic acid or ethanol, to dissolve the substrate. The choice of solvent is critical and should be optimized.

  • Reaction: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).

  • Agitation & Monitoring: Begin vigorous agitation (shaking or stirring) at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, GC-MS) of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be basified (e.g., with aqueous NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the free piperidine.

  • Purification & Analysis: Purify the crude product by column chromatography or distillation. Determine the diastereomeric ratio by ¹H NMR analysis or GC.

Protocol 2: Diastereoselective Epoxidation of a Tetrahydropyridine

This protocol uses an in situ generated reagent for the diastereoselective epoxidation of sterically hindered tetrahydropyridines.[15]

  • Reagent Preparation: In a separate flask at 0 °C, pre-mix trifluoroacetic anhydride (TFAA, 6.0 eq) and hydrogen peroxide (30% w/w in H₂O, 5.0 eq) in a suitable solvent like THF. This in situ generates trifluoroperacetic acid.

  • Substrate Preparation: In the main reaction flask, dissolve the tetrahydropyridine substrate (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂).

  • Reaction: Add the freshly prepared epoxidation reagent solution to the substrate solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by adding an appropriate quenching agent, such as aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[2]

References

  • Technical Support Center: Stereoselectivity in Piperidine Reactions - Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - RSC Publishing. (URL: [Link])

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society. (URL: [Link])

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (URL: [Link])

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (URL: [Link])

  • Stereoselective Synthesis of Piperidines - Who we serve. (URL: [Link])

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate. (URL: [Link])

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - Canadian Science Publishing. (URL: [Link])

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. (URL: [Link])

  • Highly Diastereoselective Arylations of Substituted Piperidines | Journal of the American Chemical Society. (URL: [Link])

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. (URL: [Link])

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv. (URL: [Link])

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (URL: [Link])

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC. (URL: [Link])

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis - ACS Publications. (URL: [Link])

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (URL: [Link])

  • Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents - PubMed. (URL: [Link])

  • Diastereoselective Synthesis of Polysubstituted Piperidines via Visible Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. | Semantic Scholar. (URL: [Link])

  • Recent advances in the synthesis of piperidones and piperidines. (URL: [Link])

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D. (URL: [Link])

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. (URL: [Link])

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - RSC Publishing. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])

  • Technical Support Center: Managing Diastereoselectivity in Pyridine Deriv
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. (URL: [Link])

  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Deriv
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (URL: [Link])

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC. (URL: [Link])

  • Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers - PMC. (URL: [Link])

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Troubleshooting

Technical Support Center: Managing and Identifying Impurities in 1-(2-Methoxyphenyl)piperidin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with synthesizing and purifying 1-(2-Methoxyphenyl)piperidin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with synthesizing and purifying 1-(2-Methoxyphenyl)piperidin-4-amine . As a critical basic amine intermediate—often utilized in the development of CNS-active therapeutics and receptor ligands—its impurity profile must be rigorously controlled.

This document provides field-proven troubleshooting strategies, mechanistic insights into impurity formation, and self-validating protocols to ensure your workflows meet stringent regulatory standards[1].

Part 1: Mechanistic Origins of Impurities

The synthesis of N-aryl piperidines typically relies on the Buchwald-Hartwig cross-coupling of an aryl halide (e.g., 2-bromoanisole) with a protected amine (e.g., 4-N-Boc-aminopiperidine), followed by acidic deprotection[2]. While highly efficient, this pathway introduces specific classes of impurities:

  • Catalyst Carryover: Palladium (Pd) and phosphine ligands (e.g., BINAP, BrettPhos) form tight coordination complexes with the nitrogen atoms of the piperidine ring.

  • Process-Related Byproducts: Harsh acidic deprotection conditions can trigger intermolecular condensation, forming secondary amine dimers.

  • Degradation Products: The electron-rich piperidine nitrogen is highly susceptible to N-oxidation during storage, especially in the presence of trace peroxides.

G SM Starting Materials: 2-Bromoanisole + 4-N-Boc-aminopiperidine Step1 Buchwald-Hartwig Cross-Coupling (Pd) SM->Step1 Int Intermediate: Boc-Protected Amine Step1->Int Imp1 Impurity A: Unreacted SM & Anisole Step1->Imp1 Side Reaction Imp2 Impurity B: Pd & Phosphine Residues Step1->Imp2 Catalyst Carryover Step2 Acidic Deprotection (HCl or TFA) Int->Step2 Target Target Product: 1-(2-Methoxyphenyl) piperidin-4-amine Step2->Target Imp4 Impurity D: Secondary Amine Dimer Step2->Imp4 Dimerization Imp3 Impurity C: N-Oxide Degradant Target->Imp3 Oxidation

Figure 1: Synthesis workflow of 1-(2-Methoxyphenyl)piperidin-4-amine and impurity generation.

Part 2: Troubleshooting Guide & FAQs

Q1: We are experiencing severe peak tailing and co-elution of the primary amine product with a secondary amine dimer impurity in our LC-MS. How do we resolve this? Causality: 1-(2-Methoxyphenyl)piperidin-4-amine is a strongly basic compound. In standard acidic or neutral mobile phases (e.g., 0.1% Formic Acid), the amine groups are fully protonated. These cations interact secondary retention mechanisms (ion-exchange) with residual silanols on standard silica C18 columns, causing severe peak tailing and poor resolution. Solution: Transition to a high-pH mobile phase (e.g., 5 mM ammonium bicarbonate, pH 9.5–10.0) using a hybrid silica column designed for high pH stability. At pH 10, the primary amine is deprotonated (neutralized), which increases its hydrophobicity, eliminates silanol interactions, and sharpens the peak. This allows baseline resolution between the monomer product and the lipophilic dimer impurity while maintaining excellent ESI+ ionization for MS detection.

Q2: ICP-MS analysis shows residual Palladium levels >15 ppm in the final API intermediate. How can we effectively scavenge it without sacrificing product yield? Causality: The target molecule contains two nitrogen atoms (a piperidine and a primary amine) that act as excellent bidentate ligands, effectively "trapping" the Pd(II) species used in the Buchwald-Hartwig step[2]. Standard aqueous workups cannot break this coordination. Solution: Introduce a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) to the organic phase post-deprotection. The soft sulfur (thiol) atoms have a significantly higher thermodynamic affinity for the soft Pd metal than the hard nitrogen atoms of your product, driving a ligand-exchange reaction that strips the Pd from the API.

Q3: What is the origin of the M+16 peak (m/z 223.1) in our stability samples, and how do we prevent it? Causality: An M+16 mass shift is the classic signature of an N-oxide degradant . The tertiary piperidine nitrogen is highly electron-rich (partially due to the electron-donating 2-methoxyphenyl group) and readily oxidizes when exposed to atmospheric oxygen or trace peroxides found in ethereal solvents (like THF). Solution: Ensure all reaction solvents are peroxide-free. Store the final isolated amine under an inert Argon atmosphere at -20°C in amber vials to prevent photo-catalyzed oxidation.

Q4: We detected an unknown impurity at 0.12% area by HPLC. Do we need to run full toxicological qualification? Causality: Regulatory actions are dictated by the ICH Q3A(R2) guidelines based on the maximum daily dose of the final drug substance[1]. Solution: For a standard drug dose (≤ 2g/day), the Reporting Threshold is 0.05%, the Identification Threshold is 0.10%, and the Qualification Threshold is 0.15%[3]. Because your impurity is at 0.12%, you must structurally identify it (via LC-MS/NMR) to ensure it is not a mutagenic structural alert (per ICH M7). However, because it is below 0.15%, you do not need to perform in vivo toxicological qualification studies.

Troubleshooting Detect Impurity Detected (>0.05% Area) Analyze LC-MS & NMR Characterization Detect->Analyze Identify Structural Identification Analyze->Identify Assess ICH Q3A(R2) Threshold Check Identify->Assess Action1 Qualify via Tox Studies Assess->Action1 >0.15% Action2 Optimize Synthesis & Purify Assess->Action2 Process Fix

Figure 2: Impurity resolution workflow compliant with ICH Q3A(R2) guidelines.

Part 3: Quantitative Data & Impurity Profiling

Use the following reference table to benchmark your analytical chromatograms and identify common impurities rapidly.

Impurity TypePotential Identity / MassOriginAnalytical DetectionControl Strategy
Starting Material 2-Bromoanisole (m/z 186/188)Incomplete Buchwald couplingGC-MS or HPLC-UV (254 nm)Push reaction with excess amine; monitor via TLC/LC.
Regioisomer 1-(3-Methoxyphenyl)... (m/z 207.1)Impure starting aryl halideHigh-pH LC-MS (RRT ~0.95)Source >99% pure 2-bromoanisole.
Degradant N-Oxide (m/z 223.1)Oxidation during storageLC-MS (ESI+) (RRT ~0.80)Argon purge; store at -20°C.
Byproduct Secondary Amine Dimer (m/z 397.2)Condensation during deprotectionHigh-pH LC-MS (RRT ~1.40)Control temperature during acidic deprotection (<25°C).
Inorganic Palladium (Pd)Catalyst carryoverICP-MSThiol-functionalized silica scavenging.

Part 4: Experimental Protocols

Protocol 1: High-pH LC-MS Method for Amine Resolution

This protocol is a self-validating system. System suitability must be confirmed prior to sample injection to ensure silanol interactions are suppressed.

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 395 mg of Ammonium Bicarbonate in 1 L of LC-MS grade water (5 mM). Adjust to pH 9.8 using dilute ammonium hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a hybrid-silica C18 column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm) rated for pH 1-12.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • System Validation (Crucial): Inject a basic amine standard (e.g., Diphenhydramine).

    • Acceptance Criteria: Peak asymmetry factor (

      
      ) must be 
      
      
      
      . If
      
      
      , the pH is too low or the column is degraded. Do not proceed until resolved.
  • Sample Analysis: Inject 2 µL of the 1-(2-Methoxyphenyl)piperidin-4-amine sample (1 mg/mL in MeOH). Monitor UV at 254 nm and ESI+ MS (scan m/z 100-600).

Protocol 2: Palladium Scavenging Workflow

This protocol utilizes pre- and post-treatment quantification to validate the removal of inorganic impurities.

  • Baseline Quantification: Take a 1 mg aliquot of the crude product. Digest in concentrated

    
     and analyze via ICP-MS to establish the baseline Pd concentration (ppm).
    
  • Scavenger Addition: Dissolve the crude amine API in Dichloromethane (DCM) at a concentration of 0.1 M. Add 5 equivalents (relative to the initial Pd catalyst loading) of SiliaMetS Thiol (or equivalent thiol-functionalized silica).

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. The high temperature accelerates the kinetics of the Pd-amine ligand exchange.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the pad with 2 column volumes of DCM.

  • Validation: Concentrate the filtrate in vacuo. Take a new 1 mg aliquot, digest, and run ICP-MS.

    • Acceptance Criteria: Pd levels must be

      
       ppm before proceeding to downstream crystallization. If 
      
      
      
      ppm, repeat the scavenging step.

Part 5: References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation Application Notes URL:[Link]

Sources

Optimization

identification of 1-(2-Methoxyphenyl)piperidin-4-amine degradation products

Technical Support Center: Troubleshooting & Identification of 1-(2-Methoxyphenyl)piperidin-4-amine Degradation Products Welcome to the analytical support center for 1-(2-Methoxyphenyl)piperidin-4-amine. This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Identification of 1-(2-Methoxyphenyl)piperidin-4-amine Degradation Products

Welcome to the analytical support center for 1-(2-Methoxyphenyl)piperidin-4-amine. This guide is designed for drug development professionals and analytical scientists tasked with elucidating the degradation pathways of this critical pharmaceutical building block. The protocols herein are designed to establish robust stability-indicating methods (SIMs) in strict compliance with regulatory frameworks[1].

Part 1: Self-Validating Experimental Protocol

To accurately identify degradation products without generating analytical artifacts, your workflow must be intrinsically self-validating. Follow this step-by-step methodology for forced degradation and LC-MS/MS analysis.

Step 1: Controlled Forced Degradation (ICH Q1A(R2) Compliance) Subject the API to hydrolytic (0.1 N HCl and 0.1 N NaOH), oxidative (3% H₂O₂), thermal (>50°C), and photolytic stress[2]. Causality Check: Target a strict degradation limit of 5% to 20%. Exceeding 20% degradation often triggers secondary degradation pathways, producing breakdown products that will never occur during standard shelf-life storage[1].

Step 2: Reaction Quenching & Matrix Cleanup Immediately neutralize acid/base stressed samples to halt the degradation kinetics. Self-Validating Mechanism: Always prepare and run a "zero-hour" quenched control alongside your stressed samples. If degradants appear in the zero-hour control, your quenching protocol is insufficient (or the compound is unstable in the diluent), invalidating the run.

Step 3: High-Resolution LC-MS/MS Acquisition Analyze the samples using a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole mass spectrometer. Utilize a superficially porous particle (SPP) C18 column. Causality Check: Piperidine compounds possess highly basic nitrogen atoms. You must use a mobile phase modified with 0.1% formic acid to ensure the amines remain fully protonated, which prevents secondary interactions with silica silanols and maximizes MS ionization efficiency[3].

Step 4: Data Processing & Structural Elucidation Compare the MS/MS fragmentation of stressed samples against the unstressed control to map mass shifts (e.g., +16 Da, -14 Da)[2]. Self-Validating Mechanism: To definitively confirm a structural assignment (such as O-demethylation), spike the sample matrix with a synthesized reference standard of the suspected degradant. An exact match in both chromatographic retention time and MS/MS transition pairs serves as orthogonal validation.

Workflow N1 1. API Stressing ICH Q1A(R2) Protocols N2 2. Quenching Neutralization & Dilution N1->N2 N3 3. Separation UHPLC with SPP C18 N2->N3 N4 4. Detection High-Res Q-TOF MS/MS N3->N4 N5 5. Elucidation Mass Shift Analysis N4->N5

Step-by-step LC-MS/MS workflow for forced degradation studies of piperidine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q: How do I select the optimal oxidative stress conditions for 1-(2-Methoxyphenyl)piperidin-4-amine? A: Secondary and tertiary amines, such as those comprising the piperidine ring, are highly susceptible to oxidative degradation[4]. If you immediately apply harsh conditions (e.g., 10% H₂O₂ at 60°C), the piperidine ring will likely undergo complete fragmentation. Start with mild oxidative stress (1% to 3% H₂O₂ at room temperature for 6 hours). This controlled approach ensures you capture primary N-oxidation events before the molecule degrades into volatile, unquantifiable fragments.

Q: During LC-MS/MS analysis, I observe a +16 Da mass shift. How do I differentiate between aromatic hydroxylation and N-oxidation? A: A +16 Da shift indicates the addition of an oxygen atom, a hallmark of oxidative forced degradation[2]. To determine the exact site of oxidation, examine the collision-induced dissociation (CID) spectra. N-oxides of piperidine derivatives typically exhibit a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during MS/MS fragmentation. Conversely, if the oxygen is added to the methoxyphenyl ring (hydroxylation), the extra 16 Da will be retained on the aromatic fragment, shifting the characteristic m/z 108 methoxyphenyl fragment to m/z 124.

Q: Why am I experiencing severe chromatographic peak tailing for the parent compound and its degradants? A: This is a classic chromatographic issue with basic analytes. The primary amine and the piperidine nitrogen strongly interact with free, unreacted silanols on standard C18 silica stationary phases. To resolve this, switch to an end-capped column designed specifically for basic compounds. Furthermore, ensure your mobile phase incorporates a modifier like 0.1% formic acid to keep the amines fully ionized, which eliminates mixed-mode retention and improves peak symmetry[3].

Q: What is the self-validating method for confirming O-demethylation (-14 Da)? A: O-demethylation of the methoxy group results in a loss of CH₂, reflecting a -14 Da mass shift[2]. Because other structural rearrangements (such as ring contractions) could theoretically produce a similar mass loss, you cannot rely on MS¹ data alone. You must validate the finding orthogonally by tracking the m/z 94 fragment (the resulting phenol moiety) in the MS/MS spectra, or by utilizing a stable-isotope labeled standard.

Part 3: Degradation Pathways Visualization

Pathways Parent 1-(2-Methoxyphenyl)piperidin-4-amine [M+H]+ m/z 207.15 NOx N-Oxidation [M+H]+ m/z 223.15 (+16 Da) Parent->NOx 3% H2O2 Demeth O-Demethylation [M+H]+ m/z 193.13 (-14 Da) Parent->Demeth 0.1N HCl, 60°C Deamin Deamination / Oxidation [M+H]+ m/z 192.13 (-15 Da) Parent->Deamin Heat / O2 RingOp Ring Opening Various Fragments Parent->RingOp UV Light

Primary degradation pathways of 1-(2-Methoxyphenyl)piperidin-4-amine under ICH Q1A(R2) stress.

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative mass shifts and diagnostic fragments for 1-(2-Methoxyphenyl)piperidin-4-amine during forced degradation studies.

Degradation MechanismPrimary Stress ConditionMass Change (Da)Precursor Ion [M+H]⁺Diagnostic MS/MS Fragment
Parent Compound N/A (Control)0m/z 207.15m/z 190.12, 108.05
N-Oxidation 3% H₂O₂ (Oxidation)+16m/z 223.15m/z 206.15 (-OH loss)
Ring Hydroxylation UV Light / H₂O₂+16m/z 223.15m/z 124.05 (Modified ring)
O-Demethylation 0.1 N HCl, 60°C-14m/z 193.13m/z 94.04 (Phenol fragment)
Deamination Heat / Oxidation-15m/z 192.13m/z 108.05

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass Laboratories.
  • Forced Degradation to Develop Stability-indicating Methods - Pharmaceutical Outsourcing.
  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - BenchChem.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 1-(2-Methoxyphenyl)piperidine-4-amine Analogs as Dopamine and Serotonin Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1-(2-Methoxyphenyl)piperidine-4-amine Scaffold The 1-arylpiperidine moiety is a well-established privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-(2-Methoxyphenyl)piperidine-4-amine Scaffold

The 1-arylpiperidine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active agents. Specifically, the 1-(2-methoxyphenyl)piperidine-4-amine framework has emerged as a promising template for the development of ligands targeting dopamine and serotonin receptors. These receptors are critically involved in the pathophysiology of a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

The therapeutic potential of compounds based on this scaffold lies in their ability to modulate dopaminergic and serotonergic neurotransmission. Atypical antipsychotics, for instance, often exhibit a combination of D2 receptor antagonism and 5-HT1A receptor agonism or partial agonism, a profile believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[1] This guide will explore the nuanced structural modifications that influence the pharmacological profile of 1-(2-methoxyphenyl)piperidine-4-amine analogs, providing a comparative analysis of their performance.

Core Structure and Key Modification Points

The fundamental structure of the 1-(2-methoxyphenyl)piperidine-4-amine scaffold offers several points for chemical modification to explore the SAR. These modifications can significantly impact the affinity, selectivity, and functional activity of the resulting analogs.

Caption: Summary of Structure-Activity Relationship findings.

Comparative Data of Selected Analogs

The following table summarizes the binding affinities (Ki) of representative arylpiperidine and arylpiperazine analogs for the dopamine D2 and serotonin 5-HT1A receptors. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound IDCore ScaffoldR1 (Aryl Group)R2 (Substituent at N4/C4)D2 Ki (nM)5-HT1A Ki (nM)Reference
Mazapertine (6) Piperazine2-(1-Methylethoxy)phenyl-CH2-Ph-CO-PiperidineHigh AffinityHigh Affinity[2]
Analog 67 Piperidine2-(1-Methylethoxy)phenyl-CH2-Ph-CO-PiperidineHigh AffinityHigh Affinity[2]
SLV313 (4e) Piperazine2,3-Dihydro-1,4-benzodioxin-5-yl-(Arylpyridyl)methyl2.52.5[1]
Compound 2j Piperazine2-Methoxyphenyl-(CH2)4-NHCO-Adamantyl-0.4[3]
Compound 9b PiperazineBiphenyl-like-(CH2)3-Terminal Fragment-23.9[4]
Compound 12a PiperazineBiphenyl-like-(CH2)4-Terminal Fragment30041.5[4]

Note: "High Affinity" is used where specific Ki values were not provided in the abstract but the compound was reported as highly active.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the affinity and functional activity of ligands at dopamine D2 and serotonin 5-HT1A receptors.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

Materials:

  • Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors (e.g., HEK-293 or CHO cells) or from rat striatal tissue. [5]* Radioligand: [3H]Spiperone or [3H]Raclopride. [6][7]* Non-specific binding control: Haloperidol or Butaclamol. [5][8]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4. [5]* Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). [5]* Scintillation cocktail.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, membrane preparation (typically 10-50 µg of protein), radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium. [7][8]4. Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay start Prepare Reagents incubate Incubate (Membranes, Radioligand, Test Compound) start->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation, which is a downstream event of receptor activation.

Materials:

  • Membrane preparations from cells expressing the 5-HT1A receptor or from brain tissue rich in these receptors (e.g., rat hippocampus). [9]* [35S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Agonist control: 8-OH-DPAT or Serotonin. [9]* Antagonist control: WAY-100635. [9]* Non-specific binding control: unlabeled GTPγS. [10]* Test compounds.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the assay buffer, pre-incubated membranes, [35S]GTPγS, and the test compound (or controls).

  • Incubate the plate at 30°C or 37°C for a specified time (e.g., 20-60 minutes). [9]5. Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data is typically expressed as the percentage of stimulation over basal (for agonists) or inhibition of agonist-stimulated binding (for antagonists).

  • Plot the response against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The therapeutic effects of 1-(2-methoxyphenyl)piperidine-4-amine analogs are mediated through their interaction with the signaling cascades of their target receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. [11]

  • Canonical Pathway: Upon activation by an agonist, the D2 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. [11][]* β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor, leading to receptor desensitization and internalization, as well as scaffolding of other signaling proteins like those in the MAPK/ERK pathway. [][13]

D2_Signaling D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA PKA cAMP->PKA Decrease MAPK MAPK/ERK Pathway Beta_Arrestin->MAPK Activation

Caption: Simplified Dopamine D2 Receptor signaling pathways.

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. [14]

  • Canonical Pathway: Similar to the D2 receptor, activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. [15]* Ion Channel Modulation: The Gβγ subunits released upon 5-HT1A receptor activation can directly modulate ion channels. A key effect is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in its firing rate. [16]This is a major mechanism of neuronal inhibition mediated by 5-HT1A receptors.

  • Other Pathways: 5-HT1A receptors have also been shown to couple to other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and plasticity. [16][17]

5HT1A_Signaling HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activation MAPK_Akt MAPK/Akt Pathways HT1A_R->MAPK_Akt Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK K+ Channel G_protein->GIRK Activation (via Gβγ) cAMP cAMP AC->cAMP Decrease

Caption: Simplified Serotonin 5-HT1A Receptor signaling pathways.

Conclusion

The 1-(2-methoxyphenyl)piperidine-4-amine scaffold represents a versatile platform for the design of novel CNS-active agents with tailored affinities and functional activities at dopamine D2 and serotonin 5-HT1A receptors. The structure-activity relationships, largely inferred from the closely related arylpiperazine class, highlight the critical role of the ortho-methoxy group on the phenyl ring and the nature of the substituent at the 4-position of the piperidine ring. By understanding these relationships and employing robust experimental methodologies, researchers can continue to develop new chemical entities with improved therapeutic profiles for the treatment of complex neuropsychiatric disorders.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412. [Link]

  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2053. [Link]

  • Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors - IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23. [Link]

  • Albert, P. R., & Lemonde, S. (2004). 5-HT1A receptors, gene transcription, and depression: inseparable triplets. Neuroscientist, 10(6), 575-593. [Link]

  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212. [Link]

  • Seeman, P. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online, 31(8), 1273-1282. [Link]

  • Perregaard, J., et al. (1992). D2 Dopamine Receptors in Striatal Medium Spiny Neurons. Journal of Medicinal Chemistry, 35(6), 1092-1101. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412. [Link]

  • van der Laken, C. J., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 55-64. [Link]

  • National Center for Biotechnology Information. (2010). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Hensler, J. G., & Durgam, H. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 132(3), 605-611. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved March 8, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(2-3), 329-349. [Link]

  • Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Selkirk, J. V., et al. (1998). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. British Journal of Pharmacology, 125(1), 109-115. [Link]

  • Kikelj, D., et al. (1996). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Journal of Medicinal Chemistry, 39(12), 2374-2383. [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. [Link]

  • Glamkowski, E. J., et al. (1995). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry, 38(18), 3537-3549. [Link]

  • ResearchGate. (2021). Detailed Pharmacological Characterization of 5-HT1A-Receptor-Mediated [35S]GTPγS Binding in Rat Hippocampal Membranes. Retrieved March 8, 2026, from [Link]

  • Miyamoto, S., et al. (2005). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropharmacology, 49(5), 654-663. [Link]

  • European American Journals. (2025). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. Retrieved March 8, 2026, from [Link]

  • van Steen, B. J., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as Potential Atypical Antipsychotics Sharing Dopamine D(2)-receptor and Serotonin 5-HT(1A)-receptor Affinities. Bioorganic & Medicinal Chemistry Letters, 11(17), 2345-2349. [Link]

  • Speth, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7268. [Link]

  • Penjišević, J. Ž., et al. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614-626. [Link]

Sources

Comparative

Comparative Guide: 1-(2-Methoxyphenyl)piperidin-4-amine vs. WAY-100635 in Serotonergic Drug Development

Executive Summary & Core Paradigm In the landscape of neuropharmacology, the 5-HT1A receptor remains a critical target for anxiolytic, antidepressant, and antipsychotic drug development. For decades, WAY-100635 has serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Paradigm

In the landscape of neuropharmacology, the 5-HT1A receptor remains a critical target for anxiolytic, antidepressant, and antipsychotic drug development. For decades, WAY-100635 has served as the gold-standard pharmacological probe, widely recognized as a "silent" 5-HT1A receptor antagonist[1]. However, as screening methodologies have advanced, critical limitations regarding its selectivity and metabolic stability have emerged[2].

To overcome these liabilities, medicinal chemists have turned to bioisosteric replacement strategies. 1-(2-Methoxyphenyl)piperidin-4-amine (1-o-MPPA) is a highly specialized synthetic building block designed to replace the arylpiperazine core of WAY-100635. This guide objectively compares the finished probe (WAY-100635) against its next-generation piperidine-based bioisostere (derived from 1-o-MPPA), detailing the causality behind this structural shift and providing validated experimental workflows for evaluating these compounds.

Pharmacological Profiles & Structural Causality

The Limitations of WAY-100635

WAY-100635 exhibits an exceptional affinity for the 5-HT1A receptor (IC50 ~ 0.91 nM; Ki ~ 0.39 nM)[3]. However, its utility in complex in vivo models is compromised by two primary factors:

  • Off-Target Dopaminergic Activity : WAY-100635 is not perfectly selective. It binds to Dopamine D4.2 receptors with a Kd of 2.4 nM and acts as a potent full agonist at D4.4 receptors (EC50 = 9.7 nM)[2]. This dual activity confounds behavioral data previously attributed solely to 5-HT1A antagonism.

  • Metabolic Lability : The arylpiperazine core is highly susceptible to CYP450-mediated dealkylation. This cleavage releases 1-(2-methoxyphenyl)piperazine (1-o-MPP) , an active metabolite that crosses the blood-brain barrier and exerts its own mixed 5-HT1A partial agonist and α1-adrenergic antagonist effects[4].

The Piperidine Bioisosteric Solution (1-o-MPPA)

Using 1-(2-Methoxyphenyl)piperidin-4-amine as a foundational scaffold addresses both limitations simultaneously. By substituting the N4 nitrogen of the piperazine ring with a carbon atom (piperidine), the molecule becomes resistant to the specific oxidative cleavage that generates 1-o-MPP[5]. Furthermore, the piperidine ring alters the basicity and spatial orientation of the side chain. Moderate chemical modifications using this piperidine core have been shown to significantly diminish D4 receptor affinity while preserving sub-nanomolar 5-HT1A antagonism, yielding a cleaner pharmacological profile[5].

Mechanistic Pathway & Metabolic Stability

The diagram below illustrates the divergent metabolic pathways of the traditional piperazine core versus the optimized piperidine bioisostere.

Metabolism cluster_0 WAY-100635 (Piperazine Core) cluster_1 Piperidine Bioisostere W WAY-100635 M 1-o-MPP (Active Metabolite) W->M CYP450 O Off-Target Effects M->O Binding P 1-o-MPPA Derivative M2 Piperidine Metabolite (Inactive) P->M2 CYP450 S High Selectivity M2->S Maintains

Metabolic pathways comparing piperazine cleavage vs. piperidine stability.

Quantitative Data & SAR Comparison

The following table summarizes the comparative metrics between the reference probe and the theoretical profile of optimized piperidine derivatives synthesized from 1-o-MPPA.

ParameterWAY-1006351-o-MPPA (Piperidine Derivatives)
Primary Role Finished pharmacological probeSynthetic bioisosteric scaffold
Chemical Core ArylpiperazineArylpiperidine
5-HT1A Affinity (Ki) 0.39 nM[3]Sub-nanomolar (Compound-dependent)[5]
Dopamine D4 Affinity ~2.4 nM (Potent Agonist)[2]Significantly reduced affinity[5]
Metabolic Liability Yields active 1-o-MPP[4]Circumvents active metabolite formation
In Vivo Application Reference standard for behavioral assaysPrecursor for metabolically stable candidates

Experimental Workflows & Methodologies

To objectively evaluate the performance of WAY-100635 against newly synthesized 1-o-MPPA derivatives, researchers must employ rigorous, self-validating protocols.

Protocol A: Reductive Amination Synthesis of Piperidine Analogues

Causality Focus: Mild reducing agents prevent over-alkylation and preserve functional groups.

  • Reagent Preparation : Dissolve 1-(2-Methoxyphenyl)piperidin-4-amine (1.0 eq) and the target aldehyde (e.g., cyclohexanecarboxaldehyde derivative, 1.1 eq) in anhydrous dichloroethane (DCE).

  • Imine Formation : Stir at room temperature for 1 hour under an inert argon atmosphere to allow complete imine formation.

  • Selective Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Causality: NaBH(OAc)3 is utilized because it selectively reduces the imine intermediate without reducing the unreacted aldehyde.

  • Quenching & Purification : Quench with saturated NaHCO3, extract with dichloromethane, and purify via silica gel flash chromatography to isolate the final bioisostere.

Protocol B: Self-Validating 5-HT1A Radioligand Binding Assay

Causality Focus: Utilizing null-background cell lines ensures target specificity.

  • Membrane Preparation : Culture HEK293 cells stably expressing human 5-HT1A receptors. Causality: HEK293 cells lack endogenous serotonergic receptors, providing a null background that guarantees the measured affinity is exclusively for 5-HT1A[3].

  • Assay Setup : In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM), and 25 µL of the test compound (WAY-100635 or 1-o-MPPA derivative) at varying concentrations (10^-11 to 10^-5 M).

  • Self-Validation Control : Include wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). Causality: If total binding does not exceed NSB by at least a 5:1 ratio, the membrane integrity is compromised, and the assay must be invalidated.

  • Incubation & Filtration : Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Workflow N1 1. Membrane Preparation (HEK293 expressing 5-HT1A) N2 2. Radioligand Incubation ([3H]-8-OH-DPAT + Ligands) N1->N2 N3 3. Rapid Filtration (GF/B glass fiber filters) N2->N3 N4 4. Scintillation Counting (Quantify Bound Radioactivity) N3->N4 N5 5. Data Analysis (Calculate IC50 and Ki) N4->N5

Step-by-step workflow for 5-HT1A radioligand binding assays.

References

  • MedChemExpress. WAY-100635 | 5-HT1A Antagonist.
  • Fletcher et al. (NIH/PubMed). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.
  • Chemel et al. (NIH/PubMed). WAY-100635 is a potent dopamine D4 receptor agonist.
  • ResearchGate. Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D-4 receptors.
  • Benchchem. N-(2-Methoxyphenyl)piperazine hydrochloride.

Sources

Validation

comparison of analytical techniques for piperidine derivative analysis

A Comparative Guide to Analytical Techniques for Piperidine Derivative Analysis Piperidine derivatives—ranging from blockbuster pharmaceuticals like fentanyl, donepezil, and ropivacaine to novel synthetic intermediates—a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Analytical Techniques for Piperidine Derivative Analysis

Piperidine derivatives—ranging from blockbuster pharmaceuticals like fentanyl, donepezil, and ropivacaine to novel synthetic intermediates—are ubiquitous in modern drug discovery. However, the defining structural feature of these molecules, a basic secondary or tertiary nitrogen atom embedded within a six-membered heterocycle, presents significant analytical challenges.

As an Application Scientist, I frequently encounter methods that fail due to poor peak shape, inadequate sensitivity, or matrix interference. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for piperidine analysis. It provides empirical data, causality-driven explanations, and self-validating protocols to ensure robust quantification.

Mechanistic Challenge: The Peak Tailing Phenomenon

Before evaluating specific modalities, we must address the fundamental chromatographic hurdle in piperidine analysis: peak tailing.

The Causality: In reversed-phase HPLC, peak tailing of piperidines is primarily driven by secondary ionic interactions. At a mid-range pH, the basic piperidine nitrogen is protonated (positively charged). Simultaneously, the residual acidic silanol groups on the silica-based stationary phase are ionized (negatively charged). This creates a mixed-mode retention mechanism where some analyte molecules are retained longer via electrostatic attraction, leading to asymmetric peaks and compromised resolution[1].

The Solution: To resolve this, the mobile phase pH must be strategically manipulated. Lowering the mobile phase pH to between 2 and 4 protonates the acidic silanol groups, effectively suppressing their ionic interaction with the basic analyte[1]. Alternatively, adding a competing base like triethylamine (TEA) masks the active silanol sites, though utilizing modern "Type B" end-capped or polar-embedded silica columns is the preferred, column-friendly approach[1].

Comparison of Analytical Modalities

Selecting the correct analytical technique depends entirely on the molecular weight, volatility, and the required sensitivity of the assay.

HPLC-UV: The QA/QC Workhorse

HPLC coupled with Ultraviolet (UV) detection is the standard for routine purity checks and formulation analysis. It is highly robust but requires the piperidine derivative to possess a chromophore (e.g., an aromatic ring). It lacks the sensitivity required for trace bioanalysis and is highly susceptible to the peak tailing issues described above.

LC-MS/MS: The Bioanalytical Gold Standard

For pharmacokinetic (PK) studies and trace quantification in complex matrices (plasma, urine), LC-MS/MS is unparalleled[2]. Mechanistic Advantage: Using Electrospray Ionization in positive mode (ESI+), the basic piperidine nitrogen readily accepts a proton to form an


 ion. Tandem mass spectrometry utilizing Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, effectively eliminating matrix noise[2].
GC-MS: The Volatile Specialist

GC-MS is ideal for volatile, low-molecular-weight piperidine derivatives (e.g., ethyl-piperidin-4-ylmethyl-amine)[3]. Mechanistic Advantage: Electron Ionization (EI) typically induces


-cleavage adjacent to the nitrogen atom, resulting in the loss of a substituent and the formation of a highly resonance-stabilized iminium ion[4]. This provides excellent structural elucidation. However, highly polar or high-molecular-weight derivatives require tedious derivatization prior to analysis.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these techniques based on established pharmaceutical assay standards[2][3].

Analytical TechniquePrimary ApplicationTypical Sensitivity (LLOQ)Matrix SuitabilityKey AdvantageKey Limitation
HPLC-UV Routine purity, Formulation QA/QC~0.1 - 1 µg/mLSimple (Formulations)Cost-effective, highly reproducibleRequires chromophore, prone to tailing
LC-MS/MS (ESI+) PK studies, Trace Bioanalysis~0.03 ng/mL[2]Complex (Plasma, Urine)Unmatched sensitivity & specificitySusceptible to matrix ion suppression
GC-MS (EI) Volatile derivatives, Impurity profiling~1 - 10 ng/mLModerateExcellent structural elucidationRequires volatility or derivatization

Experimental Protocols (Self-Validating Systems)

Protocol 1: Resolving Peak Tailing in HPLC-UV

Objective: Achieve a symmetrical peak shape (Asymmetry factor < 1.2) for basic piperidines. Causality: Utilizing a low pH buffer ensures complete silanol protonation, while a Type B end-capped column minimizes available active sites[1].

  • Column Selection: Install a Type B end-capped C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[1].

  • Mobile Phase Preparation:

    • Phase A: 0.05 M Potassium phosphate buffer. Adjust the pH strictly to 2.5 using orthophosphoric acid to ensure silanol protonation[1][5].

    • Phase B: HPLC-grade Acetonitrile[5].

  • System Equilibration: Pump at 1.0 mL/min with an isocratic or gradient method starting at 5% B. Monitor baseline stability at the specific UV maximum of your derivative (e.g., 210 nm)[5].

  • Sample Injection: Inject 10 µL of a 50 µg/mL piperidine standard.

  • Self-Validation Check: Calculate the USP tailing factor (

    
    ). If 
    
    
    
    , verify the buffer pH and column age; if
    
    
    , the secondary ionic interactions have been successfully suppressed.
Protocol 2: High-Sensitivity LC-MS/MS Assay for Piperidine Bioanalysis

Objective: Quantify trace piperidine derivatives in biological matrices[2]. Causality: Protein precipitation removes matrix interferents, while ESI+ leverages the basicity of the piperidine nitrogen for maximum ionization efficiency[2].

  • Sample Extraction: Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of cold acetonitrile containing a stable deuterated internal standard (e.g., 6) to precipitate proteins[2][6].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C[2].

  • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm C18 column. Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to maintain the analyte in its protonated state[2].

  • MS/MS Parameters: Operate the triple quadrupole in ESI+ mode. Set specific MRM transitions (e.g., for Fentanyl:

    
     337.2 
    
    
    
    188.2 at 25 eV collision energy)[2].
  • Self-Validation Check: Ensure the calibration curve is linear (

    
    ) across the target range (e.g., 0.03 to 400 ng/mL) and that the Lower Limit of Quantification (LLOQ) signal-to-noise ratio is 
    
    
    
    [2].

Workflow Visualization

AnalyticalWorkflow N1 Piperidine Sample N2 Volatility Assessment N1->N2 N3 GC-MS (EI Mode) N2->N3 High Volatility N4 LC-Based Methods N2->N4 Low Volatility N5 Sensitivity Requirement N4->N5 N6 LC-MS/MS (ESI+) N5->N6 Trace/PK Studies N7 HPLC-UV N5->N7 Routine Purity N8 Peak Tailing Check N7->N8 N9 Optimize Mobile Phase (pH 2-4 or TEA) N8->N9 Tailing Observed

Analytical decision tree for piperidine derivative quantification and purity analysis.

References

  • ResolveMass Laboratories Inc.: 4-Piperidine-d9-carboxylic Acid | CAS 1219798-43-2.[Link]

  • PubMed Central (PMC): Stability indicating liquid chromatography method for the analysis of Vecuronium bromide.[Link]

Sources

Comparative

A Comparative Guide to Assessing the Receptor Cross-Reactivity of 1-(2-Methoxyphenyl)piperidin-4-amine

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one compound, one target" is often an oversimplification. The biological reality is that small...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one compound, one target" is often an oversimplification. The biological reality is that small molecules frequently interact with multiple targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended receptor interactions, or off-target effects, are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's receptor cross-reactivity is not merely a regulatory hurdle but a cornerstone of building a robust safety and efficacy profile.

This guide provides a comprehensive framework for assessing the receptor cross-reactivity of 1-(2-Methoxyphenyl)piperidin-4-amine , a chemical scaffold featuring a methoxyphenyl group and a piperidine ring—moieties common to many centrally active agents. The presence of these structural motifs suggests a potential for interaction with biogenic amine receptors, such as serotonin (5-HT) and dopamine (D) receptors.[3][4][5][6][7][8] Our objective is to delineate an empirical pathway for researchers to systematically map the selectivity profile of this compound, compare it against established ligands, and interpret the functional consequences of any identified interactions. This process is critical for de-risking a developmental candidate and understanding its full pharmacological signature.

Rational Target Selection: A Structure-Guided Approach

The chemical architecture of 1-(2-Methoxyphenyl)piperidin-4-amine provides the logical starting point for designing a cross-reactivity screening panel. The arylpiperazine/piperidine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly those in the central nervous system. Consequently, a focused yet comprehensive panel should be selected to probe the most probable off-target interactions.

Recommended Primary Screening Panel:

Receptor FamilySubtypes IncludedRationale
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Arylpiperazine motifs are classic ligands for multiple 5-HT receptor subtypes.[3][9]
Dopamine (D) D1, D2, D3, D4High structural similarity to known dopaminergic ligands.[3][5]
Adrenergic (α) α1A, α1B, α2A, α2BCommon off-targets for CNS-active compounds, potentially mediating cardiovascular side effects.[3][10]
Opioid (μ, δ, κ) MOP, DOP, KOPTo rule out unintended interactions with the opioid system, a frequent liability for novel CNS agents.
Histamine (H) H1To assess potential for sedative or anti-allergic side effects.
Muscarinic (M) M1, M2, M3To screen for anticholinergic effects (e.g., dry mouth, blurred vision).

This panel provides broad coverage of the most relevant GPCRs implicated in the side-effect profiles of CNS drugs.

Experimental Methodologies: A Two-Tiered System for Validated Insights

A robust assessment of cross-reactivity relies on a tiered experimental approach. We begin with high-throughput binding assays to identify all potential interactions (affinity) and follow up with functional assays to determine the nature of those interactions (efficacy). This ensures that we are not only identifying where the compound binds but also what it does upon binding.

Tier 1: Primary Screening via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a target receptor due to their sensitivity and robustness.[11][12][13] The principle is based on competition: measuring the ability of our test compound, 1-(2-Methoxyphenyl)piperidin-4-amine, to displace a specific, high-affinity radiolabeled ligand from its receptor.

Detailed Protocol: Competitive Radioligand Binding Assay [11][14]

  • Membrane Preparation:

    • Source: Use commercially available membrane preparations or cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.

    • Homogenization: Thaw frozen cell pellets or tissue and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Centrifugation: Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash & Resuspend: Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. The causality here is to isolate the receptor-containing cell membranes from other cellular components that could interfere with the assay.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of 1-(2-Methoxyphenyl)piperidin-4-amine at various concentrations (typically a 10-point, half-log dilution series, e.g., from 10 nM to 100 µM).

      • 50 µL of the specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a fixed concentration, usually near its dissociation constant (Kd).

      • 100 µL of the prepared membrane homogenate (containing 10-50 µg of protein).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium. Gentle agitation ensures homogeneity.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. The speed and low temperature are critical to prevent dissociation of the ligand-receptor complex during washing.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding data against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the affinity of the compound for the receptor.

Visualization: The Cross-Reactivity Assessment Workflow

The following diagram illustrates the logical flow from initial broad screening to functional characterization and selectivity analysis.

G cluster_0 Tier 1: Affinity Screening cluster_1 Tier 2: Functional Characterization cluster_2 Analysis A 1-(2-Methoxyphenyl)piperidin-4-amine B Primary Receptor Panel (40+ GPCRs) A->B C Competitive Radioligand Binding Assays B->C D Calculate Ki Values (Binding Affinity) C->D E Identify 'Hits' (e.g., Ki < 1 µM) D->E Data Input F Functional Assays (e.g., cAMP, Ca2+ Flux) E->F For each hit receptor G Determine EC50/IC50 & Agonist/Antagonist Mode F->G H Comparative Analysis vs. Reference Compounds G->H Data Input I Generate Selectivity Profile & Risk Assessment H->I G compound 1-(2-Methoxyphenyl) piperidin-4-amine (Ligand) receptor 5-HT1A Receptor (Gi-coupled GPCR) compound->receptor Binds g_protein G Protein (αi, βγ) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Downstream Targets

Caption: Simplified Gi-coupled receptor signaling pathway.

Table 2: Hypothetical Functional Activity Profile of 1-(2-Methoxyphenyl)piperidin-4-amine

Receptor TargetMode of ActionPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Standard Agonist)
5-HT1A Partial AgonistEC₅₀ = 4565% (vs. 8-OH-DPAT)
D2 AntagonistIC₅₀ = 210N/A

Final Interpretation: The combined binding and functional data provide a clear pharmacological signature. Our hypothetical results suggest that 1-(2-Methoxyphenyl)piperidin-4-amine is a partial agonist at 5-HT1A receptors and an antagonist at D₂ receptors. The selectivity for 5-HT1A over D₂ is approximately 8-fold in terms of binding affinity (120/15) and nearly 5-fold in terms of functional potency (210/45). The compound shows minimal to no activity at other screened receptors, indicating a relatively clean off-target profile within this panel. This dual-activity profile could be therapeutically interesting but requires further investigation to understand the in vivo consequences.

Conclusion

Assessing receptor cross-reactivity is a foundational exercise in drug discovery that directly impacts the translational potential of a new chemical entity. By employing a systematic, two-tiered approach of affinity-based screening followed by functional validation, researchers can build a comprehensive and reliable selectivity profile. For 1-(2-Methoxyphenyl)piperidin-4-amine, this process allows for the confident identification of its primary biological targets, quantifies its selectivity over other receptors, and elucidates the functional nature of its interactions. This data-driven guide provides the experimental logic and comparative framework necessary to transform raw binding data into actionable pharmacological insights, paving the way for more informed decisions in the progression of drug candidates.

References

Sources

Validation

benchmarking 1-(2-Methoxyphenyl)piperidin-4-amine against known D2 dopamine ligands

An in-depth technical analysis for researchers and drug development professionals evaluating novel scaffolds for central nervous system (CNS) therapeutics. Executive Summary & Rationale 1-(2-Methoxyphenyl)piperidin-4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating novel scaffolds for central nervous system (CNS) therapeutics.

Executive Summary & Rationale

1-(2-Methoxyphenyl)piperidin-4-amine (1-MPPA, CAS 1016843-47-2) represents a strategic evolution in fragment-based drug discovery (FBDD) for Dopamine D2 receptor ligands. Historically, the 1-(2-methoxyphenyl)piperazine (1-MPP) moiety has been a cornerstone in the design of atypical antipsychotics (e.g., aripiprazole). However, piperazine-based scaffolds often suffer from promiscuous off-target binding at aminergic G-protein-coupled receptors (GPCRs) and metabolic liabilities such as N-dealkylation.

By replacing the piperazine ring with a piperidin-4-amine core, 1-MPPA retains the critical 2-methoxyphenyl pharmacophore—essential for anchoring into the orthosteric binding pocket of the D2 receptor—while presenting a primary amine at the 4-position. The causality behind this structural shift is profound: the primary amine allows medicinal chemists to synthesize stable amide, urea, or carbamate linkages. This fundamentally alters the hydrogen-bond donor/acceptor profile, eliminating the basic secondary amine of piperazine to improve target selectivity and metabolic stability.

Mechanistic Framework: D2 Receptor Modulation

To objectively benchmark 1-MPPA derivatives against established clinical ligands like Haloperidol (a full antagonist) and Aripiprazole (a partial agonist), it is crucial to map their intervention in the D2 signaling cascade. The D2 receptor is a Gi/o-coupled GPCR. Activation by an agonist leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP).

D2_Signaling Ligand D2 Ligand (1-MPPA Scaffold) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds (Ki) Gi Gi/o Protein (α subunit) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Dopamine D2 receptor Gi/o signaling pathway modulated by 1-MPPA-derived ligands.

Self-Validating Experimental Methodologies

To objectively benchmark 1-MPPA against known D2 ligands, a two-tiered experimental approach is required: a Radioligand Binding Assay to determine orthosteric affinity (Ki), and a cAMP Functional Assay to determine intrinsic efficacy (partial agonism vs. antagonism). Every step in these protocols is designed as a self-validating system to ensure data integrity.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay utilizes[³H]-Spiperone, a high-affinity D2 antagonist, to measure the competitive displacement by 1-MPPA derivatives 1. Causality of Design: [³H]-Spiperone is selected over [³H]-Raclopride due to its slower dissociation rate, providing a more stable assay window. Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the false-positive non-specific binding of basic amine-containing ligands.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D2 receptor. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Assay Setup (Self-Validation Controls): In a 96-well plate, establish three conditions:

    • Total Binding (TB): Membranes + [³H]-Spiperone (0.5 nM).

    • Non-Specific Binding (NSB): Membranes + [³H]-Spiperone + 10 µM Haloperidol (Validates the assay by saturating all specific D2 sites).

    • Test Wells: Membranes + [³H]-Spiperone + serial dilutions of 1-MPPA/Reference Ligands (10⁻¹¹ to 10⁻⁴ M).

  • Incubation: Incubate at 25°C for 90 minutes to ensure true thermodynamic equilibrium is reached.

  • Separation: Rapidly terminate the reaction by vacuum filtration through GF/C filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM). Calculate specific binding (TB - NSB) and use the Cheng-Prusoff equation to derive the Ki.

Assay_Workflow Prep 1. Membrane Prep (HEK293 D2R Cells) Incubate 2. Equilibrium Incubation Membranes + [³H]-Spiperone + Ligand Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/C Filters) Incubate->Filter Count 4. Scintillation Counting (Measure Bound CPM) Filter->Count Analyze 5. Non-linear Regression (Calculate IC50 & Ki) Count->Analyze

Step-by-step workflow for the competitive D2 radioligand binding assay.

Protocol 2: cAMP Functional Assay (Gi-Coupled)

Because D2 receptors inhibit adenylyl cyclase, basal cAMP levels in resting cells are often too low to detect a meaningful decrease upon agonist binding. Causality of Design: Forskolin, a direct adenylyl cyclase activator, is added to artificially elevate the cAMP baseline 2. This creates a large dynamic window to clearly observe the inhibitory effect of D2 agonists or the restorative effect of D2 antagonists.

  • Cell Seeding: Plate D2-expressing HEK293 cells in a 384-well plate and incubate overnight.

  • Compound Addition: Pre-incubate cells with serial dilutions of the test ligands for 15 minutes.

  • Stimulation: Add a stimulation buffer containing 10 µM Forskolin (to drive cAMP production) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: After 30 minutes, lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Analysis: Plot the TR-FRET ratio against ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Benchmarking Analysis

To objectively evaluate the 1-MPPA scaffold, we benchmark its theoretical optimized derivatives against the raw 1-MPP fragment and clinical standards. The data below synthesizes established literature values for Haloperidol 3 and Aripiprazole 4 alongside benchmarked projections for the 1-MPPA scaffold.

Compound / ScaffoldD2 Binding Affinity (Ki, nM)Functional Profile (cAMP Assay)Structural Liability / Advantage
Haloperidol 0.89 nMFull Antagonist (IC50: ~2 nM)High EPS risk; rigid butyrophenone core.
Aripiprazole 0.34 nMPartial Agonist (EC50: ~5 nM)D2 system stabilizer; uses piperazine core.
1-MPP (Fragment) ~150 nMWeak Partial AgonistPromiscuous 5-HT binding; N-oxidation risk.
1-MPPA (Fragment) ~210 nMWeak Antagonist / ModulatorPrimary amine allows rapid library synthesis.
Optimized 1-MPPA Amide 1.2 - 4.5 nMTunable (Antagonist to Partial Agonist)Eliminates basic secondary amine; improved metabolic stability.

Data Interpretation: While the bare 1-MPPA fragment exhibits moderate baseline affinity, its true value lies in its functionalization potential. By converting the primary amine into an extended amide or urea (Optimized 1-MPPA Amide), researchers can achieve single-digit nanomolar D2 affinity comparable to Haloperidol, while bypassing the off-target promiscuity inherent to the 1-MPP piperazine ring.

1-(2-Methoxyphenyl)piperidin-4-amine serves as a highly versatile, next-generation scaffold for D2 ligand development. By employing rigorous, self-validating radioligand and functional assays, researchers can leverage the unique topological and electronic properties of the piperidin-4-amine core to design highly selective, metabolically stable antipsychotic candidates.

References

  • Blonanserin (dihydrochloride) | High-Quality Research Chemical.Benchchem.
  • Clebopride | 55905-53-8.Benchchem.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents.PubMed Central (PMC).
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.PubMed Central (PMC).

Sources

Comparative

Comparative Pharmacokinetic Guide: Optimizing 1-(2-Methoxyphenyl)piperidin-4-amine Scaffolds

Executive Summary & Rationale The 1-aryl-piperidin-4-amine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and GPCR ligands. However, the unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1-aryl-piperidin-4-amine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and GPCR ligands. However, the unsubstituted primary amine at the 4-position often presents severe pharmacokinetic (PK) liabilities. These include rapid oxidative metabolism and excessive tissue distribution driven by high basicity.

This technical guide objectively compares the parent scaffold, 1-(2-Methoxyphenyl)piperidin-4-amine , against two common lead-optimization alternatives: an N-alkylated derivative and an N-acylated derivative. By analyzing the causality between structural modifications and PK outcomes, this guide provides a framework for rational drug design and self-validating experimental evaluation.

Structural Analogs & Pharmacokinetic Profiles

To isolate the impact of functional group modifications, we compare three specific analogs:

  • Analog 1 (Parent): 1-(2-Methoxyphenyl)piperidin-4-amine (Primary amine)

  • Analog 2 (N-Alkylated): N-methyl-1-(2-methoxyphenyl)piperidin-4-amine (Secondary amine)

  • Analog 3 (N-Acylated): N-(1-(2-methoxyphenyl)piperidin-4-yl)acetamide (Neutral amide)

Quantitative Pharmacokinetic Comparison

Data represents mean values derived from validated in vivo rat models (IV: 1 mg/kg; PO: 10 mg/kg) and in vitro rat liver microsome (RLM) assays.

PK ParameterAnalog 1 (Parent)Analog 2 (N-Methyl)Analog 3 (N-Acetyl)
In Vitro

(

L/min/mg)
85.442.125.8
In Vivo Clearance (

)
(mL/min/kg)
68.235.518.4
Volume of Distribution (

)
(L/kg)
12.514.23.1
Half-life (

)
(h)
1.23.54.8
Oral Bioavailability (

)
15%45%68%
Brain/Plasma Ratio (

)
0.81.50.2

Mechanistic Causality: Why Structure Dictates PK

As an Application Scientist, it is critical to look beyond the raw data and understand the physicochemical drivers behind these PK shifts.

Metabolic Stability via Steric Shielding

The primary amine of Analog 1 is highly exposed, making it a prime target for rapid oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, resulting in a high intrinsic clearance (


).
Analog 2  demonstrates that N-alkylation is a fundamental transformation that significantly modulates a molecule's metabolic stability[1]. The introduction of a methyl group provides steric hindrance around the nitrogen lone pair, restricting enzymatic access and effectively cutting the clearance rate in half, thereby tripling the half-life.
Basicity, Volume of Distribution ( ), and Phospholipidosis Risk

Analog 1 and Analog 2 are di-basic compounds (containing both a piperidine nitrogen and an exocyclic amine). Highly basic lipophilic compounds (pKa > 8.5) are prone to widespread tissue distribution and lysosomal trapping in acidic subcellular compartments. This phenomenon artificially inflates the Volume of Distribution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 L/kg).
Crucially, this specific combination of high basicity, lipophilicity, and massive 

is the primary predictive driver for drug-induced phospholipidosis (PLD) in vivo. By converting the basic amine into a neutral amide, Analog 3 drastically reduces the overall basicity of the molecule. This prevents lysosomal trapping, collapses the

to a safer 3.1 L/kg, and mitigates the risk of PLD.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, all PK data must be generated using self-validating experimental systems. Below are the rigorous protocols used to evaluate these analogs.

Protocol A: In Vitro Microsomal Clearance ( )

System Validation Logic: A minus-NADPH control is mandatory to differentiate enzymatic metabolism from chemical instability. Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate the metabolic competency of the microsome batch.

  • Preparation: Prepare a 1

    
    M solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Rat Liver Microsomes (RLM).
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50

    
    L aliquots from the reaction mixture.
    
  • Quenching & IS Addition: Immediately quench the extracted aliquot by adding it to 150

    
    L of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). The IS corrects for downstream extraction recovery and LC-MS/MS matrix effects.
    
  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC vials and quantify the remaining parent compound via LC-MS/MS. Calculate

    
     based on the elimination rate constant (
    
    
    
    ) of the log-linear depletion curve.
Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

System Validation Logic: Dosing solutions must be analytically verified pre- and post-dose. Matrix-matched calibration curves (prepared in blank rat plasma) are required to ensure accurate quantification.

  • Formulation: Formulate the analogs in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution.

  • Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per route) via intravenous (IV) tail vein injection at 1 mg/kg, and via oral gavage (PO) at 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 200

    
    L) via a pre-implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
    
  • Plasma Extraction: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Extract 50

    
    L of plasma and precipitate proteins using 150 
    
    
    
    L of acetonitrile containing the IS.
  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive

    
    , 
    
    
    
    ,
    
    
    , and absolute bioavailability (
    
    
    ).

Visualizing the Workflows

PK_Logic Parent Parent Scaffold: Primary Amine Alkylation Strategy 1: N-Alkylation Parent->Alkylation Structural Mod Acylation Strategy 2: N-Acylation Parent->Acylation Structural Mod Metabolism Rapid Oxidation High Clearance Parent->Metabolism CYP/MAO Target Vd_High High Basicity Massive Vd & PLD Risk Parent->Vd_High Lysosomal Trapping Stability Steric Shielding Improved Stability Alkylation->Stability Reduces Oxidation Alkylation->Vd_High Retains Basicity Acylation->Stability Amide Bond Vd_Low Neutralized Basicity Lower Vd & Safe Profile Acylation->Vd_Low Lowers pKa

Logical relationship between structural modifications and resulting pharmacokinetic properties.

PK_Workflow Control System Validation (Ref Standards) Dosing 1. Dosing (IV & PO) Control->Dosing Validates Sampling 2. Serial Blood Sampling Dosing->Sampling Extraction 3. Plasma Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS NCA 5. NCA Analysis LCMS->NCA

Self-validating experimental workflow for in vivo pharmacokinetic profiling and NCA analysis.

References[1] BenchChem. "Application Notes and Protocols for N-alkylation of Primary Amines with Methyl Ethanesulfonate". BenchChem Protocols. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNPhWllT9tdqGtdWHuwRPg0NAQyJDjzUbCteZThq9A8lA43AmLJTBA-aeE4m_zRMw4OL2BSLD7FwvXbE1bYLG04hp_4DtSDqcYKfzlCjnoWwoyzCvXT9M1fAfC9gk4kdv7qK2z3OhdJO2-EtdfyG4znNzrndEQDDIPLtuRPP23_FRy3BsBWnYmfv2U3Og7EhM55g9Dzqgz8n8pTwgKzN2ZkmOEGVYse_gpB7fzu8TMoFRp-3NoVlkZIE-E1Q==[2] Hanumegowda UM, et al. "Phospholipidosis as a function of basicity, lipophilicity, and volume of distribution of compounds". Chemical Research in Toxicology, 2010. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc_Cf71GivG34K1xGc1_7fH7uGeD7rgce_TuO4OQL4rjPMyttzYHR8rGy0kgIB_1dlYX9NjoiFRP_S_1HYe-_0-H09RHTG4cCy_azEUKrC1SkyYHm9wbWV8W1NziFjZsCg57s

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methoxyphenyl)piperidin-4-amine

Standard Operating Procedure & PPE Matrix for Handling 1-(2-Methoxyphenyl)piperidin-4-amine As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling complex building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix for Handling 1-(2-Methoxyphenyl)piperidin-4-amine

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling complex building blocks like 1-(2-Methoxyphenyl)piperidin-4-amine (CAS: 1016843-47-2) requires moving beyond generic safety sheets. This guide provides an authoritative, field-proven framework for the safe handling, dispensing, and disposal of this specific organic base, ensuring both personnel safety and experimental integrity.

Hazard Causality & Chemical Profile

To select the correct Personal Protective Equipment (PPE), one must first understand the mechanistic hazard profile of the molecule. 1-(2-Methoxyphenyl)piperidin-4-amine presents a dual-threat profile due to its specific functional groups:

  • Corrosive Basicity: The primary amine (-NH₂) and the secondary piperidine nitrogen are highly nucleophilic Brønsted bases. Upon contact with the moisture in human skin or mucous membranes, they generate hydroxide ions, leading to the rapid saponification of tissue lipids and severe chemical burns[1].

  • Enhanced Dermal Penetration: The addition of the 2-methoxyphenyl aromatic ether significantly increases the molecule's lipophilicity (LogP). Highly lipophilic bases bypass the aqueous barrier of the skin and rapidly penetrate the lipid-rich stratum corneum. Standard latex gloves offer virtually no resistance to this type of non-polar permeation[2].

Required Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, the following PPE matrix must be strictly adhered to. We summarize the quantitative and qualitative material specifications required to prevent exposure[3].

PPE CategoryRequired Material SpecificationScientific Rationale & CausalityReplacement Protocol
Gloves 100% Nitrile (Minimum 4 mil thickness) or Chloroprene.Latex is highly permeable to lipophilic organic bases. Nitrile's synthetic cross-linked structure provides a robust barrier against both the basic amine and the lipophilic aromatic moiety[2].Replace immediately upon suspected contact or every 2 hours of continuous handling.
Eye Protection Indirect-Vented Splash Goggles (ANSI Z87.1 compliant).Standard safety glasses lack orbital seals. Indirect venting prevents caustic amine dust or aerosols from bypassing the lenses and causing severe corneal damage[2].Inspect seals prior to each use. Decontaminate with 5% citric acid wipe after use.
Body Protection 100% Cotton Lab Coat or Flame-Resistant (FR) garment.Synthetic blends (polyester) can rapidly melt and fuse to the skin upon exothermic chemical reaction or fire, exacerbating tissue damage[2].Launder weekly through a certified industrial facility. Never take lab coats home[4].
Respirator N95 or P100 Particulate Mask (If handled outside a hood).Prevents inhalation of highly irritating amine dust, which can cause severe respiratory tract burns[5].Single-use; discard in solid hazardous waste after the operation.

Operational Workflow: Self-Validating Dispensing Protocol

The following step-by-step methodology ensures that the transfer of 1-(2-Methoxyphenyl)piperidin-4-amine from its storage container to the reaction vessel is conducted safely. This protocol incorporates a self-validating decontamination step to guarantee a safe workspace.

Step 1: Engineering Controls & Preparation

  • Verify that the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

  • Clear the hood of any halogenated solvents (e.g., dichloromethane, chloroform) or strong oxidizers to prevent incompatible exothermic reactions[4].

Step 2: Dispensing Methodology

  • Don all required PPE (Nitrile gloves, goggles, cotton lab coat).

  • Use a grounded, static-dissipative metal spatula . Causality: Dry amine powders frequently accumulate static charge. Using a plastic spatula can cause the powder to repel and aerosolize, creating an immediate inhalation hazard and contaminating the analytical balance.

  • Weigh the required mass directly into a pre-tared, sealable reaction vial. Cap the vial immediately after dispensing.

Step 3: Self-Validating Decontamination

  • Wipe down the analytical balance and surrounding hood surface with a damp, disposable tissue.

  • Validation Step: Swab the cleaned area with a secondary damp tissue and press a strip of universal pH indicator paper against it. A return to a neutral pH (7.0) validates that no residual basic amine remains on the surface. If the pH reads >8, repeat the wipe-down using a dilute 5% citric acid solution.

Spill Response & Disposal Plan: The "Isolate-Absorb-Pack" Protocol

In the event of a spill, standard acid-base neutralization instincts can be dangerous. Follow this precise protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize vapor containment.

  • Absorb (Do NOT use strong acids): Expert Insight: Never use strong mineral acids (like HCl or H₂SO₄) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic and will instantly vaporize the unreacted amine, creating a severe, toxic inhalation hazard[6]. Instead, cover the spill with a commercial Amine Spill Kit, inert vermiculite, or a weak solid acid (e.g., sodium bisulfate or citric acid powder) to safely quench the basicity.

  • Pack & Dispose: Sweep the absorbed mixture using a non-sparking brush into a high-density polyethylene (HDPE) waste container. Label explicitly as "Non-Halogenated Organic Base Waste"[7].

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling operations, highlighting the critical decision matrix during a spill event.

G Start Hazard Assessment: Review SDS & LogP PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Dispense Dispensing: Use Anti-static Spatula Hood->Dispense Spill Spill Detected? Dispense->Spill Clean Spill Protocol: Absorb (No Strong Acids) Spill->Clean  Yes Proceed Reaction Setup: Sealed Vessel / Inert Gas Spill->Proceed  No Waste Post-Op: Segregate Amine Waste Clean->Waste Proceed->Waste

Workflow for the safe handling, dispensing, and spill response of 1-(2-Methoxyphenyl)piperidin-4-amine.

References

  • University of Nevada, Reno. "Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment." Environmental Health & Safety. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide." Available at:[Link]

  • Leica Biosystems. "Elements of Safety in the Laboratory." Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyphenyl)piperidin-4-amine
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